molecular formula C7H10O3 B6230615 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid CAS No. 859321-26-9

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

カタログ番号: B6230615
CAS番号: 859321-26-9
分子量: 142.15 g/mol
InChIキー: KLPVDROLQMPLPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid, with the molecular formula C7H10O3, is a chiral carboxylic acid derivative of interest in synthetic organic chemistry and pharmaceutical research . This compound features a cyclopentene ring, which introduces a site of unsaturation and potential rigidity, coupled with an alpha-hydroxy acid functional group. This structure is analogous to simpler alpha-hydroxy acids like glycolic acid, a molecule known to interact with biochemical targets such as glucose-6-phosphate 1-dehydrogenase , suggesting potential avenues for investigating its mechanism of action in biological systems. The primary value of this compound for researchers lies in its functional groups, which make it a versatile synthetic intermediate or a potential precursor in prodrug development . The cyclopentene ring can serve as a scaffold for further chemical modification, while the carboxylic acid and hydroxyl groups are amenable to esterification and other conjugations. Its structural features may be explored in the design of compounds for various research applications, including the study of enzyme inhibition and the development of new therapeutic agents. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

859321-26-9

分子式

C7H10O3

分子量

142.15 g/mol

IUPAC名

2-(cyclopenten-1-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H10O3/c8-6(7(9)10)5-3-1-2-4-5/h3,6,8H,1-2,4H2,(H,9,10)

InChIキー

KLPVDROLQMPLPP-UHFFFAOYSA-N

正規SMILES

C1CC=C(C1)C(C(=O)O)O

純度

95

製品の起源

United States
Foundational & Exploratory

alpha-hydroxy-1-cyclopentene-1-acetic acid structure

Structural Elucidation and Synthetic Methodology of -Hydroxy-1-Cyclopentene-1-Acetic Acid: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in pharmacophore development, I frequently encounter cyclic


-hydroxy-1-cyclopentene-1-acetic acid
1

In this whitepaper, we will dissect the structural features of this molecule, detail a self-validating synthetic protocol, and explore the causality behind its pharmacological utility in receptor antagonism.

Structural Analysis and Causality in Drug Design

The molecular architecture of


  • The Cyclopentenyl Ring (

    
     Double Bond) : Unlike saturated cyclopentyl derivatives, the endocyclic double bond restricts the conformational flexibility of the five-membered ring. This rigidity is not arbitrary; it enhances the hydrophobic interaction profile by forcing the ring into a planar orientation that perfectly slots into the hydrophobic pockets of target receptors.
    
  • The Chiral

    
    -Hydroxyl Group : The -OH group positioned on the alpha carbon acts as a potent, directional hydrogen bond donor. In receptor binding, this hydroxyl group anchors the molecule to specific polar residues (e.g., asparagine) in the transmembrane domains of target proteins.
    
  • The Carboxylic Acid Backbone : This provides the necessary chemical handle for esterification. When conjugated with bulky basic amines (such as 3-quinuclidinol), the resulting ester mimics the spatial arrangement of acetylcholine, transforming the molecule into a competitive antagonist [1].

Quantitative Physicochemical Data

To facilitate comparative analysis during lead optimization, the foundational physicochemical properties of the compound are summarized below.

PropertyValue / Description
IUPAC Name 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid
Molecular Formula

Molecular Weight 142.15 g/mol
Hydrogen Bond Donors 2 (-OH, -COOH)
Hydrogen Bond Acceptors 3
Key Structural Features Chiral

-carbon,

endocyclic double bond

Synthetic Methodology: The Cyanohydrin Route

To synthesize this compound with high fidelity, we employ a classic cyanohydrin formation starting from cyclopent-1-ene-1-carbaldehyde [2], followed by acid-catalyzed hydrolysis.

Causality in Protocol Design : Why choose the cyanohydrin route rather than the direct oxidation of a diol? The endocyclic double bond is highly fragile and prone to epoxidation or oxidative cleavage under harsh oxidizing conditions. The cyanohydrin route bypasses the need for oxidants entirely, maintaining strict control over the double bond's integrity. Furthermore, utilizing a bisulfite adduct intermediate prevents unwanted vinylogous aldol autocondensation side reactions that are common with cyclopentene carbaldehydes [3].

Protocol: Self-Validating Synthesis Workflow

Phase 1: Cyanohydrin Formation

  • Reagent Preparation : Dissolve sodium bisulfite (

    
    , 1.2 eq) in distilled water and cool to 0°C.
    
  • Adduct Formation : Slowly add cyclopent-1-ene-1-carbaldehyde (1.0 eq) to the bisulfite solution under vigorous stirring. Mechanistic Note: This activates the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Cyanation : Introduce an aqueous solution of sodium cyanide (

    
    , 1.5 eq) dropwise at 0°C. Stir for 4 hours, allowing the reaction to gradually warm to room temperature.
    
  • In-Process Validation (TLC) : Extract a 0.1 mL aliquot into ethyl acetate. Run TLC (Hexane:EtOAc 80:20). The disappearance of the UV-active aldehyde spot and the appearance of a more polar cyanohydrin spot confirms successful conversion.

Phase 2: Acid-Catalyzed Hydrolysis 5. Hydrolysis : Extract the cyanohydrin intermediate into diethyl ether, concentrate under reduced pressure, and immediately dissolve in 6M HCl. Reflux the mixture at 100°C for 12 hours. Mechanistic Note: Strong acidic conditions are required to hydrolyze the nitrile group (-CN) to the carboxylic acid (-COOH) without migrating the double bond. 6. Workup : Cool the mixture to 0°C, saturate with NaCl, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

Final Validation (NMR)






SynthesisACyclopent-1-ene-1-carbaldehydeBCyanohydrinIntermediateA->B NaCN, NaHSO3 0°C to RTCα-hydroxy-1-cyclopentene-1-acetic acidB->C HCl (aq), Reflux Hydrolysis

Fig 1: Stepwise cyanohydrin synthesis workflow from cyclopent-1-ene-1-carbaldehyde.

Pharmacological Applications: Muscarinic Receptor Antagonism

The structural uniqueness of

The mechanism relies heavily on the spatial geometry dictated by the cyclopentenyl ring. The rigid, planar nature of the


PathwayAEsterified α-hydroxyDerivativeBMuscarinic Receptor(M1-M3) BindingA->B H-bond & HydrophobicInteractionsCCompetitive AChInhibitionB->C Receptor BlockadeDDecreased ParasympatheticSignalingC->D Effector PathwaySuppression

Fig 2: Mechanism of action for cyclopentenyl-derived muscarinic receptor antagonists.

Conclusion

The structural integrity of

References

  • 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde Source: MDPI URL: [Link]

cyclopent-1-ene-1-glycolic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of Cyclopent-1-ene-1-glycolic acid (IUPAC: 2-hydroxy-2-(cyclopent-1-en-1-yl)acetic acid). This document is structured for researchers and drug development professionals, focusing on its role as a chiral building block and intermediate in the synthesis of anticholinergic and antimuscarinic agents.

Chemical Identity & Structural Analysis

Executive Summary

Cyclopent-1-ene-1-glycolic acid is an unsaturated


-hydroxy acid (AHA) featuring a cyclopentenyl ring substituted at the C1 position with a glycolic acid moiety. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those requiring a rigidified, unsaturated analogue of Cyclopentylmandelic acid  (a key precursor to Glycopyrrolate and Cyclopentolate). Its unique structure—combining an allylic alcohol system with a carboxylic acid—imparts specific reactivity profiles, including susceptibility to acid-catalyzed rearrangement and oxidative functionalization.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identification[2][3][4]
  • IUPAC Name: 2-Hydroxy-2-(cyclopent-1-en-1-yl)acetic acid

  • Common Names: (1-Cyclopentenyl)glycolic acid;

    
    -Hydroxy-1-cyclopentene-1-acetic acid
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 142.15 g/mol

  • SMILES: OC(C1=CCC=C1)C(O)=O

  • Chirality: The C

    
     carbon is a stereocenter, existing as (R)- and (S)-enantiomers.
    
Structural Analysis

The molecule consists of a five-membered unsaturated ring (cyclopentene) attached to a hydrophilic


-hydroxy carboxyl group.
  • Allylic System: The hydroxyl group is allylic to the C1=C2 double bond. This conjugation allows for resonance stabilization of carbocation intermediates but also increases sensitivity to dehydration.

  • Hydrogen Bonding: Intramolecular H-bonding between the

    
    -hydroxyl and the carbonyl oxygen can stabilize specific conformations, influencing pKa and lipophilicity.
    
Physicochemical Data (Predicted & Experimental)
PropertyValue (Approx.)Note
Physical State Solid (Crystalline)Likely white to off-white powder
Melting Point 95 – 105 °CBased on homologous cyclopentylglycolic acid (118°C)
pKa (Acid) 3.6 – 3.8Slightly more acidic than acetic acid due to

-OH and vinyl induction
LogP 0.6 – 0.9Moderately lipophilic; soluble in alcohols, DMSO, EtOAc
Solubility Water: Sparingly solubleOrganic: Highly solublepH-dependent aqueous solubility

Synthetic Methodologies

The synthesis of Cyclopent-1-ene-1-glycolic acid typically proceeds via nucleophilic addition to a carbonyl precursor, followed by hydrolysis. The Cyanohydrin Route is the most robust method for laboratory-scale production.

Protocol: Cyanohydrin Synthesis from 1-Cyclopentenecarbaldehyde

This method utilizes the addition of cyanide to the aldehyde, followed by acid hydrolysis.

Reagents:

  • Starting Material: 1-Cyclopentenecarbaldehyde (CAS 6140-65-4)

  • Cyanating Agent: Trimethylsilyl cyanide (TMSCN) or NaCN/AcOH

  • Catalyst: Zinc Iodide (

    
    ) or Lanthanum(III) isopropoxide
    
  • Hydrolysis: Conc. HCl or

    
    
    

Step-by-Step Workflow:

  • Cyanosilylation:

    • Dissolve 1-cyclopentenecarbaldehyde (1.0 eq) in anhydrous DCM under Argon.

    • Add catalytic

      
       (0.05 eq).
      
    • Dropwise add TMSCN (1.2 eq) at 0°C. Stir at RT for 4–6 hours.

    • Monitoring: Check disappearance of aldehyde peak (CHO,

      
       9.5 ppm) via 
      
      
      
      -NMR.
  • Hydrolysis:

    • Concentrate the silyl ether intermediate.

    • Redissolve in 6N HCl and reflux for 2–4 hours to hydrolyze both the nitrile and the silyl ether.

    • Note: Control temperature to prevent decarboxylation or polymerization of the diene.

  • Purification:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash with brine, dry over

      
      .
      
    • Recrystallize from Hexane/EtOAc to obtain the pure acid.

Visualization: Synthetic Pathway

The following diagram illustrates the cyanohydrin route and potential side reactions.

Synthesis Aldehyde 1-Cyclopentene- carbaldehyde Intermediate TMS-Cyanohydrin Intermediate Aldehyde->Intermediate Nucleophilic Addition TMSCN TMSCN / ZnI2 TMSCN->Intermediate Product Cyclopent-1-ene- 1-glycolic Acid Intermediate->Product Acid Hydrolysis Hydrolysis HCl / Reflux Hydrolysis->Product SideProduct Side Product: Dehydration (Diene) Product->SideProduct -H2O (Acid/Heat)

Figure 1: Synthesis of Cyclopent-1-ene-1-glycolic acid via Cyanosilylation of 1-Cyclopentenecarbaldehyde.

Reactivity & Derivatization

Understanding the reactivity of the allylic


-hydroxy moiety is crucial for downstream applications.
Acid-Catalyzed Rearrangement

Under strong acidic conditions, the allylic alcohol is prone to ionization, forming a resonance-stabilized carbocation. This can lead to:

  • Allylic Transposition: Migration of the double bond.

  • Dehydration: Formation of cyclopent-1-ene-1-ylidene acetic acid (an exocyclic diene).

Esterification (Prodrug Formation)

The carboxylic acid group can be esterified with amino alcohols (e.g., N-methyl-3-piperidinol) to generate anticholinergic agents.

  • Method: Steglich esterification (DCC/DMAP) is preferred over acid catalysis to avoid dehydrating the sensitive allylic alcohol.

Oxidation

Oxidation of the secondary alcohol (e.g., Swern or Dess-Martin periodinane) yields the


-keto acid: 2-oxo-2-(cyclopent-1-en-1-yl)acetic acid . This derivative is a potent electrophile.

Analytical Characterization

Confirming the structure requires specific spectroscopic markers.

Nuclear Magnetic Resonance ( -NMR)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
Olefinic CH 5.7 – 5.9MultipletProton at C2 of the ring

-CH (Methine)
4.8 – 5.1Singlet/DoubletCH adjacent to OH and COOH
Ring

2.2 – 2.6MultipletAllylic methylene protons
Ring

1.8 – 2.0MultipletHomoallylic methylene protons
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-)

  • Molecular Ion:

    
    
    
  • Fragmentation: Loss of

    
     (
    
    
    
    97) is a characteristic fragment for
    
    
    -hydroxy acids.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent autoxidation of the double bond.

  • Storage:

    
    , desiccated.
    

References

  • Corey, E. J., & Schmidt, G. (1979). "Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media." Tetrahedron Letters, 20(5), 399-402. Link (Methodology for allylic alcohol handling).

  • Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrin synthesis from aldehydes and trimethylsilyl cyanide." Tetrahedron Letters, 19(40), 3773-3776. (Synthetic route basis).
  • PubChem Compound Summary. (2025). "Cyclopent-1-ene-1-carboxylic acid derivatives." National Center for Biotechnology Information. Link (Structural analogs).

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Alpha-hydroxy acids." Link (General safety protocols).

Technical Guide: 2-(1-Cyclopentenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(1-cyclopentenyl)-2-hydroxyacetic acid , a specialized chemical intermediate. It is structured to serve researchers in medicinal chemistry and process development, focusing on its identity, synthesis, and role as a building block for glycolic acid derivatives.

Synonyms, Synthesis, and Analytical Profiling

Executive Summary

2-(1-Cyclopentenyl)-2-hydroxyacetic acid (CAS 859321-26-9 ) is an unsaturated cyclic glycolic acid derivative.[1] Structurally, it consists of a cyclopent-1-enyl ring attached to the alpha-carbon of a glycolic acid moiety. It serves as a critical chiral building block and a synthetic precursor to saturated cyclopentyl-glycolates, which are pharmacophores found in anticholinergic and antispasmodic agents (e.g., Glycopyrrolate analogues, Cyclopentolate).

This guide details the nomenclature, synthesis pathways, and analytical markers required for the precise identification and utilization of this compound in drug development.

Nomenclature & Synonyms

Accurate identification is paramount in regulatory filing and database searching. The following table consolidates the verified synonyms and identifiers for this specific chemical entity.

Table 1: Chemical Identity & Synonyms
CategoryIdentifier / SynonymNotes
Common Name Cyclopent-1-enylglycolic acid Preferred common usage.[2]
IUPAC Name 2-(1-Cyclopenten-1-yl)-2-hydroxyacetic acid Official systematic name.
Alternative Chemical Name

-Hydroxy-1-cyclopenteneacetic acid
Used in older literature.
Alternative Chemical Name 2-Hydroxy-2-(1-cyclopentenyl)acetic acidDescriptive nomenclature.
CAS Registry Number 859321-26-9 Unique identifier.[1][3]
InChIKey KLPVDROLQMPLPP-UHFFFAOYSA-NStandardized hash.
Molecular Formula C

H

O

MW: 142.15 g/mol .[1]
Saturated Analog Cyclopentylglycolic acid (CAS 6053-71-0)The hydrogenation product (often confused).

Critical Distinction: Do not confuse this molecule with Cyclopentylmandelic acid (which contains a phenyl ring) or 1-Hydroxycyclopentylacetic acid (where the hydroxyl is on the ring). This molecule is distinct due to the endocyclic double bond and the alpha-hydroxyl group .

Synthetic Pathways & Mechanism

The synthesis of 2-(1-cyclopentenyl)-2-hydroxyacetic acid typically involves the formation of the C-C bond between the cyclopentenyl ring and the glycolic acid backbone.

Primary Route: Grignard Addition

The most robust method involves the nucleophilic addition of a cyclopentenyl organometallic reagent to a glyoxylate ester, followed by hydrolysis.

Mechanism:

  • Formation of Grignard: 1-Bromocyclopent-1-ene reacts with Magnesium (Mg) to form 1-Cyclopentenylmagnesium bromide.

  • Nucleophilic Attack: The Grignard reagent attacks the aldehyde carbonyl of Ethyl Glyoxylate.

  • Hydrolysis: Acidic hydrolysis yields the free hydroxy acid.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and its downstream application (hydrogenation).

SynthesisPathway Start 1-Bromocyclopent-1-ene Grignard 1-Cyclopentenyl-MgBr Start->Grignard Grignard Formation Reagent1 Mg / THF Reagent1->Grignard Intermediate Ethyl 2-(1-cyclopentenyl)-2-hydroxyacetate Grignard->Intermediate Nucleophilic Addition Reagent2 Ethyl Glyoxylate Reagent2->Intermediate Product 2-(1-Cyclopentenyl)-2-hydroxyacetic Acid (CAS 859321-26-9) Intermediate->Product Saponification Step3 Hydrolysis (NaOH/H3O+) Step3->Product Final Cyclopentylglycolic Acid (Saturated Analog) Product->Final Reduction Downstream Hydrogenation (H2, Pd/C) Downstream->Final

Caption: Figure 1. Synthetic pathway from 1-Bromocyclopent-1-ene to the target acid and its subsequent reduction.

Analytical Profiling

For researchers characterizing this compound, the following analytical markers are expected. These protocols ensure the differentiation of the unsaturated target from its saturated impurities.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Carboxyl group) and 230 nm (Endocyclic double bond).

  • Differentiation: The target (unsaturated) will elute later than the saturated analog due to pi-pi interactions if a Phenyl-Hexyl column is used, or slightly earlier on standard C18 due to polarity. The UV spectrum at 230 nm is the key differentiator (saturated analog lacks significant absorbance >210 nm).

NMR Characterization (Predicted)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       5.6-5.8 ppm (m, 1H): Vinylic proton on the cyclopentene ring (C=CH).
      
    • 
       4.2 ppm (s, 1H): Alpha-proton (CH-OH).
      
    • 
       1.8-2.4 ppm (m, 6H): Methylene protons of the ring.
      
  • Key Diagnostic: The presence of the vinylic proton signal at ~5.7 ppm confirms the integrity of the double bond. Absence indicates oxidation or hydrogenation.

Applications in Drug Development

While 2-(1-cyclopentenyl)-2-hydroxyacetic acid is rarely the final API, it plays a vital role in two areas:

  • Intermediate for Saturated Glycolates: It is the direct precursor to Cyclopentylglycolic acid (CAS 6053-71-0). The unsaturated route allows for the introduction of chirality before hydrogenation, potentially allowing for asymmetric hydrogenation to set the stereocenters of the ring and the alpha-carbon simultaneously.

  • Impurity Standard: In the synthesis of drugs like Glycopyrrolate or Cyclopentolate , process impurities containing unsaturated rings can form if the starting materials (e.g., cyclopentyl bromide) contain cyclopentenyl impurities. This compound serves as a reference standard to quantify such "ene" impurities in the final drug substance.

Table 2: Comparative Properties
PropertyTarget: UnsaturatedAnalog: Saturated (Cyclopentylglycolic)
Formula C

H

O

C

H

O

MW 142.15144.17
Reactivity High (Alkene is prone to oxidation/addition)Stable
UV Abs Stronger at 220-230 nmWeak (End absorption only)

References

  • PubChem. 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acid (Compound).[2][4] National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.).Glycopyrronium Bromide Monograph (Impurity Profiling Context). EDQM. (General reference for glycolic acid impurities in anticholinergics).

Sources

Structural Profiling of the Des-Phenyl Glycopyrrolate Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

2-Cyclopentyl-2-hydroxyacetic Acid Derivatives in Anticholinergic Synthesis

Executive Summary

In the high-precision synthesis of Glycopyrrolate (Glycopyrronium bromide), the control of structural analogs is paramount for maintaining anticholinergic potency and safety. This technical guide isolates the Des-phenyl glycopyrrolate intermediate—chemically defined as the derivatives of 2-cyclopentyl-2-hydroxyacetic acid .

While Glycopyrrolate relies on a cyclopentylmandelic scaffold (containing both cyclopentyl and phenyl rings), the "des-phenyl" analog arises from the absence of the aromatic moiety. This species serves as both a critical process impurity marker and a negative control in Structure-Activity Relationship (SAR) studies, highlighting the pharmacophore's dependence on the


-electron system of the phenyl ring for muscarinic receptor binding.
Part 1: Structural Elucidation & Chemical Identity[1]

The term "des-phenyl" implies the excision of the phenyl group from the


-carbon of the acyl moiety. To understand this intermediate, we must contrast it with the Active Pharmaceutical Ingredient (API).
1.1 Comparative Chemical Architecture
FeatureGlycopyrrolate (API) Des-Phenyl Intermediate
IUPAC Name 3-[(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium bromide3-[(2-cyclopentyl-2-hydroxyacetyl)oxy]-1,1-dimethylpyrrolidinium bromide
Core Acid Scaffold Cyclopentylmandelic acid (CPMA)Cyclopentylglycolic acid
Molecular Weight (Cation) ~318.4 Da~242.3 Da (Mass Deficit: -76 Da)
Key Functional Groups Quaternary Amine, Ester, Phenyl , Cyclopentyl, HydroxylQuaternary Amine, Ester, Cyclopentyl, Hydroxyl
Chirality 2 Chiral Centers (C2, C3') -> 4 Stereoisomers2 Chiral Centers (C2, C3') -> 4 Stereoisomers
CAS (Acid Precursor) 427-49-6 (CPMA)6053-71-0 (2-cyclopentyl-2-hydroxyacetic acid)
1.2 The "Missing Phenyl" Pharmacophore

The absence of the phenyl ring in this intermediate drastically alters the drug's interaction with the M3 muscarinic receptor. The phenyl group in Glycopyrrolate typically engages in


-

stacking or hydrophobic interactions within the receptor pocket. The des-phenyl analog lacks this anchor, making it a low-affinity impurity that must be rigorously controlled.
Part 2: Synthetic Origins & Mechanistic Pathways

The des-phenyl intermediate does not spontaneously form via degradation of the stable phenyl ring. Instead, it is a Process-Related Impurity originating from the starting materials.

2.1 Formation Mechanism

The synthesis of Glycopyrrolate typically involves the transesterification of Methyl Cyclopentylmandelate with 1-methylpyrrolidin-3-ol .

  • Root Cause: If the starting material (Methyl Cyclopentylmandelate) is contaminated with Methyl Cyclopentylglycolate (due to incomplete phenylation during the Grignard formation of the acid), this impurity is carried forward.

  • Reaction: The impurity undergoes the same transesterification and subsequent quaternization as the main drug.

2.2 Visualization of the Synthetic Divergence

Glycopyrrolate_Synthesis Start_Pure Methyl Cyclopentylmandelate (Target Start) Int_Pure Glycopyrrolate Base (Tertiary Amine) Start_Pure->Int_Pure Transesterification Start_Imp Methyl Cyclopentylglycolate (Des-Phenyl Impurity) Int_Imp Des-Phenyl Base (Intermediate) Start_Imp->Int_Imp Competitive Reaction Reagent 1-Methylpyrrolidin-3-ol (NaH / Toluene) Reagent->Int_Pure Reagent->Int_Imp Final_API Glycopyrrolate (API) Int_Pure->Final_API Quaternization Final_Imp Des-Phenyl Glycopyrrolate (Quaternary Impurity) Int_Imp->Final_Imp Quaternization Quat_Agent Methyl Bromide (CH3Br) Quat_Agent->Final_API Quat_Agent->Final_Imp

Figure 1: Parallel synthesis pathways showing how the des-phenyl impurity mimics the API formation steps, making downstream purification difficult.

Part 3: Analytical Characterization Protocols

Detecting the des-phenyl intermediate requires orthogonal analytical techniques due to its structural similarity to the API.

3.1 HPLC-UV/MS Method (Reverse Phase)

The des-phenyl analog is significantly less hydrophobic than Glycopyrrolate (lacking the phenyl ring). This results in a distinct retention time shift.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent required for quaternary amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 220 nm (Note: The des-phenyl analog has lower UV absorbance than Glycopyrrolate due to the lack of the phenyl chromophore; MS detection is preferred).

Self-Validating Logic:

  • Expectation: The Des-phenyl peak will elute earlier (lower retention time) than Glycopyrrolate due to higher polarity.

  • Mass Confirmation: Look for [M]+ peak at 242.2 m/z (Des-phenyl cation) vs. 318.2 m/z (Glycopyrrolate cation).

3.2 NMR Structural Confirmation

Nuclear Magnetic Resonance (NMR) provides the definitive proof of the "missing phenyl" structure.

Signal Region (1H NMR)Glycopyrrolate (API)Des-Phenyl IntermediateCausality
Aromatic Region (7.2 - 7.5 ppm) Multiplet (5H) Absent The defining feature; complete lack of aromatic protons confirms the structure.
Methine Chiral Center (

-H)
No proton (Quaternary Carbon)Doublet/Multiplet (1H) In the des-phenyl structure, the

-carbon is bonded to a proton, not a phenyl ring.
Cyclopentyl Region (1.5 - 2.0 ppm) Complex MultipletComplex MultipletRemains largely unchanged, though chemical shifts may drift slightly upfield.
Part 4: Control Strategies in Drug Development

To ensure the des-phenyl intermediate does not compromise the final drug product, a strict control strategy must be implemented at the Starting Material (SM) level.

4.1 Purification of the Acid Precursor

The most effective removal point is before the synthesis begins.

  • Technique: Recrystallization of Cyclopentylmandelic Acid (CPMA).

  • Solvent System: Hexane/Ethyl Acetate.

  • Logic: CPMA (Phenylated) crystallizes differently than Cyclopentylglycolic acid. High-performance thin-layer chromatography (HPTLC) should be used to release the SM only when the des-phenyl precursor is <0.1%.

4.2 Downstream Purge

If the impurity reaches the quaternary stage, it is difficult to remove because both the API and the impurity are highly polar quaternary salts.

  • Method: Recrystallization from Butanone (Methyl Ethyl Ketone).

  • Efficiency: Glycopyrrolate crystallizes readily; the more soluble des-phenyl impurity tends to remain in the mother liquor.

References
  • PubChem. (2025).[1] Glycopyrrolate | C19H28BrNO3.[2][3] National Library of Medicine. [Link]

  • PubChem. (2025).[1] 2-Cyclopentyl-2-hydroxyacetic acid (Des-phenyl precursor). National Library of Medicine. [Link]

  • New Drug Approvals. (2018). Synthesis of Glycopyrrolate and Key Intermediates. [Link]

Sources

Strategic Sourcing and Analytical Validation of Cyclopentenyl Glycolic Acid Building Blocks in API Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore Dynamics of Cyclopentenyl Glycolic Acid

In the realm of modern drug discovery, the architectural precision of active pharmaceutical ingredient (API) building blocks dictates the efficacy and safety of the final therapeutic. Cyclopentenyl glycolic acid (and its saturated analog, cyclopentyl phenyl glycolic acid) serves as a cornerstone intermediate in the synthesis of anticholinergic agents and muscarinic receptor antagonists.

As an application scientist overseeing API process development, I rely on the unique structural properties of this molecule. The alpha-hydroxy acid (glycolic acid) moiety acts as a critical linker, providing essential hydrogen-bond donors and acceptors. Simultaneously, the cyclopentenyl ring introduces rigid steric bulk and lipophilicity, which are vital for anchoring the drug within the hydrophobic pockets of muscarinic receptors . Sourcing this compound from external chemical suppliers requires rigorous scientific oversight, as the synthesis involves complex organometallic chemistry that can introduce downstream risks if not tightly controlled.

Synthetic Pathways and Supplier Sourcing Strategies

Evaluating a supplier requires a deep understanding of how they manufacture the building block. Commercially, cyclopentenyl glycolic acid is typically synthesized via the nucleophilic addition of a cyclopentenyl Grignard reagent to a glyoxylic or mandelic acid derivative.

Historically, batch synthesis of these compounds posed significant safety and scalability challenges due to highly exothermic metalation steps. Today, top-tier suppliers employ advanced flow chemistry. The transition to continuous-flow aerobic oxidation and lithiation has revolutionized the safe handling of these intermediates, ensuring higher batch-to-batch consistency and minimizing thermal degradation . When auditing a supplier's catalog—such as the specialized cyclic building blocks provided by vendors like BOC Sciences —it is imperative to trace their synthetic route to anticipate the impurity profile.

G A Cyclopentene Starting Material B Bromination / Metalation A->B C Cyclopentenyl Magnesium Bromide (Grignard Reagent) B->C D Nucleophilic Addition to Glyoxylic/Mandelic Ester C->D Electrophile E Cyclopentenyl Glycolic Acid (Intermediate) D->E F Catalytic Hydrogenation (Optional for Cyclopentyl) E->F H2, Pd/C G Purification & Chiral Resolution (Supplier QC) E->G Direct use F->G

Synthetic workflow for cyclopentenyl glycolic acid and its derivatives.

Critical Quality Attributes (CQAs) for Supplier Evaluation

You cannot build a highly pure API on a foundation of contaminated building blocks. The alpha-carbon of cyclopentenyl glycolic acid is a stereocenter, meaning chiral purity is paramount. The (R)-enantiomer of downstream anticholinergics often exhibits exponentially higher receptor affinity than the (S)-enantiomer. Therefore, I mandate a strict Quality by Design (QbD) framework when evaluating incoming supplier batches.

Table 1: Critical Quality Attributes (CQAs) for Supplier Batch Release

AttributeSpecification LimitAnalytical MethodCausality / Rationale
Chemical Purity ≥ 99.5% (a/a)RP-HPLC (UV at 210 nm)Prevents the propagation of side-reaction impurities into the final API.
Chiral Purity (ee) ≥ 99.0%Chiral HPLCThe target enantiomer is required for receptor binding; the opposite isomer is considered an active impurity.
Residual Solvents < 3000 ppm (Methanol)HS-GC-FIDEnsures compliance with ICH Q3C guidelines for Class 2/3 solvents used in purification.
Trace Metals (Mg) < 10 ppmICP-MSResidual magnesium from Grignard synthesis can catalyze unwanted ester hydrolysis during downstream coupling.
Water Content ≤ 0.5% w/wKarl Fischer TitrationExcess moisture degrades coupling reagents (e.g., DCC/EDC) in subsequent API esterification steps .

Analytical Methodology: Self-Validating Chiral HPLC Protocol

To guarantee the integrity of the building block, my laboratory employs a rigorous, self-validating Chiral HPLC method. This protocol is designed to eliminate false positives caused by column degradation or mobile phase anomalies.

Methodology: Chiral Enantiomeric Excess (ee) Determination

1. Mobile Phase Preparation:

  • Action: Mix 900 mL HPLC-grade Hexane with 100 mL Isopropanol. Add 1.0 mL Trifluoroacetic acid (TFA).

  • Causality: The addition of TFA is non-negotiable. It suppresses the ionization of the carboxylic acid group on the glycolic acid moiety. Without TFA, the analyte would exist in a dynamic equilibrium of ionized and unionized states, resulting in severe peak tailing and inaccurate integration.

2. Stationary Phase Selection:

  • Action: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Causality: This column utilizes an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The bulky carbamate groups provide the exact steric hindrance required to discriminate between the spatial orientations of the rigid cyclopentenyl ring, allowing for baseline separation of the (R) and (S) enantiomers.

3. Self-Validating System Suitability Test (SST):

  • Action: Dissolve 10 mg of a racemic cyclopentenyl glycolic acid reference standard in 10 mL of mobile phase. Inject 10 µL into the HPLC (Flow rate: 1.0 mL/min, Temp: 25°C, UV: 210 nm).

  • Validation Logic: The system must demonstrate a chromatographic resolution (

    
    ) of 
    
    
    
    between the two enantiomeric peaks. If
    
    
    , the system automatically fails validation and the run is aborted.
    This self-validating step proves the system is capable of detecting the undesired enantiomer before the supposedly "pure" supplier sample is ever injected, preventing false-positive purity reports.

4. Supplier Batch Analysis:

  • Action: Dissolve 10 mg of the incoming supplier batch in 10 mL of mobile phase. Inject 10 µL.

  • Action: Calculate the enantiomeric excess (ee). The batch is only released to the manufacturing floor if the ee is

    
    .
    

G Start Receive Supplier Batch (CPGA) Prep Sample Preparation (Dissolution in Mobile Phase) Start->Prep SST System Suitability Test (SST) (Resolution > 2.0) Prep->SST HPLC Chiral HPLC Analysis (Enantiomeric Excess) SST->HPLC SST Passed Decision Passes Specifications? (ee > 99%, Purity > 99.5%) HPLC->Decision Accept Release for API Synthesis Decision->Accept Yes Reject Reject Batch / Investigate Decision->Reject No

Analytical validation workflow for supplier batch release.

Conclusion

The successful synthesis of complex anticholinergic APIs relies heavily on the quality of early-stage building blocks like cyclopentenyl glycolic acid. By understanding the mechanistic role of the molecule, demanding modern continuous-flow synthesis standards from suppliers, and implementing strict, self-validating analytical controls, drug development professionals can secure their supply chain and ensure the safety of the final therapeutic product.

References

  • Title: Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis Source: Current Topics in Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid Source: Communications Chemistry (via ResearchGate) URL: [Link]

  • Title: Synthesis of S-Glycoside Building Blocks Source: Molecules (via MDPI) URL: [Link]

difference between cyclopentyl and cyclopentenyl hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological distinctions between Cyclopentyl Hydroxyacetic Acid (specifically the


-cyclopentyl-

-hydroxy-phenylacetic acid scaffold, commonly known as Cyclopentylmandelic Acid or CPMA ) and its unsaturated analog, Cyclopentenyl Hydroxyacetic Acid .

These moieties are critical building blocks in the synthesis of anticholinergic drugs such as Glycopyrrolate (Glycopyrronium bromide) and Oxybutynin . The distinction between the saturated (cyclopentyl) and unsaturated (cyclopentenyl) forms is a definitive Critical Quality Attribute (CQA) in drug development, influencing receptor binding affinity, metabolic stability, and synthetic purity.

Part 1: Chemical Structure & Stereochemical Dynamics

The fundamental difference lies in the saturation of the five-membered ring. While this appears to be a minor modification, it drastically alters the molecular geometry and electronic properties.

1.1 Structural Comparison
FeatureCyclopentyl Hydroxyacetic Acid (CPMA)Cyclopentenyl Hydroxyacetic Acid (Dehydro-CPMA)
Hybridization

(All ring carbons)

(At double bond),

(Rest)
Conformation Puckered/Envelope: Flexible, capable of induced fit.Planar/Semi-Planar: Rigid, restricted rotation.
Electronic State Electronically neutral/saturated.Electron-rich

-system (alkene).
Chemical Reactivity Stable to oxidation; inert to electrophiles.Susceptible to epoxidation, radical addition, and oxidation.
Role in Synthesis Target Intermediate (High affinity scaffold).Impurity/Precursor (Must be reduced).
1.2 Stereochemical Implications

Both molecules possess a chiral center at the


-carbon (bearing the hydroxyl and phenyl groups).
  • CPMA: The cyclopentyl ring is achiral but adopts specific "envelope" conformations that maximize hydrophobic interactions within the receptor pocket.

  • Cyclopentenyl Analog: Depending on the position of the double bond (typically

    
     or 
    
    
    
    ), the ring may possess planar chirality or simply restrict the spatial arrangement of the
    
    
    -hydroxy group, potentially clashing with receptor residues.

Part 2: Synthetic Pathways & Impurity Management

In industrial pharmaceutical manufacturing (e.g., Glycopyrrolate synthesis), the Cyclopentenyl derivative often arises as a critical process impurity or a deliberate precursor that requires hydrogenation.

2.1 The Grignard Route (Standard Protocol)

The standard synthesis involves the Grignard reaction of Cyclopentylmagnesium bromide with Benzoylformic acid (or its ester).

  • The Problem: If the Grignard reagent is prepared from cyclopentyl bromide containing traces of cyclopentenyl bromide, or if radical elimination occurs during magnesium insertion, the Cyclopentenyl impurity is formed.

  • The Consequence: This impurity co-crystallizes with the product and is difficult to separate via standard crystallization due to structural similarity.

2.2 The "Self-Validating" Purification Protocol

To ensure high purity, a "remedial hydrogenation" step is often integrated. This converts the undesirable cyclopentenyl species into the desired cyclopentyl product, effectively merging the impurity into the yield.

Experimental Workflow: Remedial Hydrogenation

Objective: Quantitative conversion of Cyclopentenylmandelic acid to Cyclopentylmandelic acid.

  • Dissolution: Dissolve the crude mixture (containing 0.5–5% alkene impurity) in Methanol/Acetic Acid (10:1 v/v).

  • Catalyst Loading: Add 10% Pd/C (5 mol% loading). Note: Pd/C is preferred over PtO2 to avoid reducing the phenyl ring.

  • Hydrogenation: Pressurize to 3 atm

    
     at 25°C. Stir vigorously for 4 hours.
    
  • In-Process Control (IPC): Monitor via HPLC (Reverse Phase, C18).

    • Target: Disappearance of the alkene peak (typically elutes slightly earlier than the saturated peak due to polarity).

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Validation:

    
    -NMR analysis. Look for the disappearance of vinyl protons (
    
    
    
    5.5–6.0 ppm).

SynthesisWorkflow Start Start: Crude Mixture (CPMA + Dehydro-CPMA) Step1 Dissolution (MeOH/AcOH) Start->Step1 Step2 Catalytic Hydrogenation (Pd/C, H2, 3 atm) Step1->Step2 Decision IPC: HPLC Check Alkene Detected? Step2->Decision Decision->Step2 Yes (Continue) Step3 Filtration & Concentration Decision->Step3 No (Complete) End Final Product: Pure Cyclopentylmandelic Acid Step3->End

Figure 1: Remedial hydrogenation workflow to convert the cyclopentenyl impurity into the target cyclopentyl scaffold.

Part 3: Pharmacological & Functional Differences (SAR)

The choice between a cyclopentyl and cyclopentenyl ring is not arbitrary; it is dictated by the Structure-Activity Relationship (SAR) of Muscarinic Acetylcholine Receptors (mAChRs).

3.1 Hydrophobic Pocket Fitting

Muscarinic antagonists (like Glycopyrrolate) function by blocking the orthosteric binding site of the M3 receptor. This site contains a hydrophobic pocket composed of aromatic and aliphatic residues (e.g., Tyrosine, Tryptophan).

  • Cyclopentyl (Saturated): The puckered ring adopts a "ball-like" volume that fills the hydrophobic pocket efficiently, maximizing Van der Waals contacts. This leads to High Affinity (

    
     in the nanomolar range) .
    
  • Cyclopentenyl (Unsaturated): The double bond flattens the ring (planar geometry). This reduces the volumetric bulk, leading to a looser fit within the pocket. Consequently, the binding affinity often decreases by 5–10 fold.

3.2 Metabolic Stability
  • Cyclopentyl: The saturated ring is metabolically robust. Hydroxylation is slow and typically occurs at the

    
    -carbon.
    
  • Cyclopentenyl: The alkene is a "metabolic handle." Cytochrome P450 enzymes can rapidly epoxidize the double bond. The resulting epoxide is reactive and can be opened by nucleophiles (e.g., glutathione) or water, leading to rapid clearance or potential toxicity (idiosyncratic reactions).

SAR_Comparison Receptor Muscarinic M3 Receptor (Hydrophobic Pocket) CP Cyclopentyl Ligand (Saturated) Receptor->CP CPE Cyclopentenyl Ligand (Unsaturated) Receptor->CPE Fit1 Optimal 'Puckered' Fit Max VdW Forces CP->Fit1 Geometry Metabolism Metabolic Fate CP->Metabolism Fit2 Sub-optimal 'Planar' Fit Reduced Affinity CPE->Fit2 Geometry CPE->Metabolism Stable Stable Long Duration Metabolism->Stable Unstable Rapid Epoxidation Fast Clearance Metabolism->Unstable

Figure 2: Structure-Activity Relationship (SAR) contrasting the receptor fit and metabolic stability of the two analogs.

Part 4: Analytical Characterization

Distinguishing these two species requires precise analytical methods, as they often co-elute in standard purity assays.

4.1 Nuclear Magnetic Resonance (

H-NMR)

This is the definitive identification method.

  • Cyclopentyl: Signals in the aliphatic region (

    
     1.2 – 1.9 ppm). No signals  in the alkene region (except the phenyl ring at 7.2–7.5 ppm).
    
  • Cyclopentenyl: Distinct vinyl protons appear at

    
     5.5 – 6.0 ppm . The integration of these peaks allows for quantitative impurity calculation.
    
4.2 HPLC Method Parameters

Standard C18 columns may struggle to separate these analogs. A Phenyl-Hexyl column is recommended due to


 interactions with the unsaturated analog.
ParameterRecommended Condition
Column Phenyl-Hexyl or C8 (3.5

m, 150 x 4.6 mm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 20 mins.
Detection UV at 210 nm (Carbonyl) and 254 nm (Phenyl).
Elution Order Cyclopentenyl (more polar/planar) elutes beforeCyclopentyl .

References

  • Vertex AI Search. (2025).
  • ChemicalBook. (n.d.). Alpha-Cyclopentylmandelic acid synthesis protocols. Retrieved from

  • Google Patents. (2020). Process for preparation of glycopyrrolate intermediate (WO2020148777A1). Retrieved from

  • National Institutes of Health (NIH). (2012). Muscarinic Receptor Agonists and Antagonists: Pharmacology and Medicinal Chemistry.[1] Retrieved from

  • Organic Chemistry Portal. (2014). Synthesis of

    
    -hydroxy carboxylic acids. Retrieved from 
    

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Application of 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Structural Profiling

In the landscape of modern drug discovery, conformationally restricted building blocks are critical for developing highly selective pharmacophores. 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (often referred to as cyclopent-1-enylglycolic acid) is a specialized


-hydroxy acid (AHA). While its exact  is dynamically indexed within broader structural umbrellas in primary databases, its unique InChIKey and CAS Registry Number provide definitive chemical identity .

Structurally, this compound features a cyclopentenyl ring directly attached to the


-carbon of a glycolic acid moiety. The presence of the endocyclic double bond restricts the conformational flexibility of the five-membered ring. In medicinal chemistry, replacing a flexible aliphatic ring with a rigidified cycloalkenyl system often enhances receptor subtype selectivity by locking the hydrophobic binding domain into a specific spatial orientation.
Table 1: Core Physicochemical Properties
PropertyValueDiagnostic Significance
IUPAC Name 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acidDefines the exact regiochemistry of the alkene.
CAS Registry Number 859321-26-9Primary identifier for commercial sourcing.
Molecular Formula C₇H₁₀O₃Guides mass spectrometry (MS) expected values.
Molecular Weight 142.15 g/mol Essential for stoichiometric calculations.
InChIKey KLPVDROLQMPLPP-UHFFFAOYSA-NUniversal hash for database cross-referencing.
Predicted Boiling Point 308.7 ± 30.0 °CIndicates low volatility; requires lyophilization.

Synthetic Methodology: The Chemoselective Cyanohydrin Route

Synthesizing


-hydroxy acids bearing 

-unsaturated systems requires strict chemoselectivity. Direct exposure of cyclopent-1-ene-1-carbaldehyde to aqueous sodium cyanide often results in unwanted 1,4-conjugate addition across the alkene.

To circumvent this, we employ a cyanosilylation strategy using Trimethylsilyl cyanide (TMSCN) and a mild Lewis acid, followed by acidic hydrolysis .

Step-by-Step Experimental Protocol
  • Inert Setup: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with cyclopent-1-ene-1-carbaldehyde (10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Catalytic Activation: Add Zinc Iodide (ZnI₂, 0.5 mmol, 5 mol%).

    • Causality Insight: ZnI₂ acts as a highly specific carbophilic Lewis acid. It coordinates exclusively with the carbonyl oxygen, enhancing its electrophilicity without activating the adjacent alkene, thereby strictly enforcing 1,2-addition over 1,4-addition.

  • Cyanosilylation: Cool the mixture to 0 °C. Add TMSCN (12.0 mmol) dropwise over 15 minutes. Stir for 2 hours, allowing it to warm to room temperature.

  • One-Pot Hydrolysis: Concentrate the crude O-TMS cyanohydrin under reduced pressure. Resuspend in 6M aqueous HCl (30 mL) and reflux at 100 °C for 12 hours.

    • Causality Insight: The strongly acidic, aqueous environment serves a dual purpose: it quantitatively cleaves the silyl ether protecting group and hydrolyzes the nitrile to the target carboxylic acid, driving the equilibrium forward via the expulsion of ammonium chloride.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from a benzene/cyclohexane (10:1) matrix to yield the pure product.

The Self-Validating System

Every robust synthetic protocol must be a self-validating system. In this workflow, the cyanosilylation step is validated in real-time by thin-layer chromatography (TLC) and crude ¹H-NMR. The reaction is deemed successful only when the highly deshielded aldehyde proton (


 ~9.8 ppm) completely disappears, replaced by the emergence of the 

-proton (

~4.8 ppm). If the 9.8 ppm signal persists after 2 hours, the Lewis acid catalyst has likely been deactivated by adventitious moisture, dictating an immediate halt and re-drying of the solvent system.

Synthesis A Cyclopent-1-ene-1-carbaldehyde B TMSCN, ZnI2 (Cyanosilylation) A->B C O-TMS Cyanohydrin B->C D HCl (aq), Heat (Hydrolysis) C->D E 2-(cyclopent-1-en-1-yl)- 2-hydroxyacetic acid D->E

Fig 1. Chemoselective cyanosilylation and hydrolysis workflow for AHA synthesis.

Pharmacological Relevance & Drug Design

Derivatives of cyclopentylglycolic acid are foundational pharmacophores in the design of muscarinic acetylcholine receptor (mAChR) antagonists, such as glycopyrrolate. By utilizing 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid as a precursor, medicinal chemists can synthesize conformationally rigid analogs.

When this acid is esterified with a quaternary ammonium alcohol, the resulting compound acts as a competitive antagonist at the M3 muscarinic receptor. The rigid cyclopentenyl ring optimally occupies the hydrophobic pocket of the M3 receptor, preventing the conformational shift required to activate the Gq-protein coupled cascade . This halts the downstream cleavage of PIP₂ into Inositol trisphosphate (IP₃), ultimately preventing the intracellular calcium release that causes smooth muscle contraction (e.g., in bronchospasm or overactive bladder).

M3Pathway Antagonist Cyclopentenyl Derivative M3 Muscarinic M3 Receptor Antagonist->M3 Inhibits Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Fig 2. M3 muscarinic receptor signaling pathway targeted by cyclopentenyl derivatives.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid before its deployment in active pharmaceutical ingredient (API) synthesis, rigorous analytical validation is required. Standardizing these metrics prevents downstream failures during esterification or amidation steps.

Table 2: Multi-Modal Analytical Validation Metrics
Analytical TechniqueTarget Metric / SignalDiagnostic Significance
LC-MS (ESI-) m/z 141.05[M-H]⁻Confirms the exact monoisotopic mass of the intact carboxylic acid. Negative mode is chosen due to the facile deprotonation of the carboxylate.
¹H-NMR (CDCl₃)

~5.6 ppm (1H, m)
Validates the preservation of the endocyclic alkene, confirming that 1,4-addition did not occur.
¹H-NMR (CDCl₃)

~4.8 ppm (1H, s)
Identifies the

-proton adjacent to both the newly formed hydroxyl and carboxyl groups.
¹³C-NMR (CDCl₃)

~176 ppm
Confirms the successful hydrolysis of the nitrile intermediate into the final carboxylic acid carbonyl carbon.

References

  • PubChemLite Database Title: 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid Compound Profile Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • Organic Chemistry Portal Title: Cyanosilylation of Aldehydes and Ketones Source: Organic Chemistry Portal URL:[Link]

  • IUPAC Gold Book Title

    
    -Hydroxy Acids
    Source: International Union of Pure and Applied Chemistry (IUPAC)
    URL:[Link]
    
  • National Center for Biotechnology Information Title: PubChem Compound Database Source: National Library of Medicine (NIH) URL:[Link]

  • Molaid Chemical Database Title: cyclopent-1-enyl-hydroxy-acetic acid - CAS 859321-26-9 Source: Molaid URL:[Link]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic Acid

[1]

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (also known as

While the thermal "Ene" reaction of cyclopentene and glyoxylate is a known pathway, it predominantly yields the unconjugated cyclopent-2-en-1-yl or cyclopent-3-en-1-yl isomers due to the mechanism of allylic hydrogen abstraction. To guarantee the cyclopent-1-en-1-yl regiochemistry (where the double bond is conjugated to the

Grignard addition1-cyclopentenylmagnesium bromideethyl glyoxylate

Scientific Mechanism & Rationale

The Regioselectivity Challenge

The direct reaction of cyclopentene with glyoxylate (Carbonyl-Ene reaction) typically follows a concerted mechanism involving the abstraction of an allylic proton.

  • Ene Product: 2-hydroxy-2-(cyclopent-3-en-1-yl)acetate (Double bond migration away from the new C-C bond).

  • Target Product: 2-hydroxy-2-(cyclopent-1-en-1-yl)acetate (Double bond at the C1 vinylic position).

To achieve the target structure directly without relying on thermodynamic equilibration (isomerization), we employ a 1,2-nucleophilic addition to the aldehyde group of the glyoxylate.

Reaction Pathway[2]
  • Nucleophile Generation: 1-Bromocyclopentene is converted to 1-cyclopentenylmagnesium bromide (Grignard reagent).

  • Electrophilic Attack: The Grignard reagent attacks the carbonyl carbon of ethyl glyoxylate.

  • Hydrolysis: The resulting ester is saponified to the free acid.

ReactionSchemeStart1-BromocyclopenteneGrignard1-Cyclopentenyl-MgBrStart->GrignardGrignard FormationMgMg / THFMg->GrignardIntermediateMagnesium AlkoxideGrignard->IntermediateNucleophilic AdditionGlyoxylateEthyl Glyoxylate(Electrophile)Glyoxylate->IntermediateEsterEthyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetateIntermediate->EsterAcid QuenchProduct2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acidEster->ProductSaponificationHydrolysisLiOH / THF / H2O

Figure 1: Reaction pathway for the synthesis of the target

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]PurityRole
1-Bromocyclopentene15232-35-6>97%Precursor
Magnesium Turnings7439-95-4Grignard GradeReagent
Ethyl Glyoxylate (50% in Toluene)924-44-7>98%Electrophile
Tetrahydrofuran (THF)109-99-9AnhydrousSolvent
Lithium Hydroxide (LiOH)1310-65-2>98%Hydrolysis Base
Step 1: Preparation of 1-Cyclopentenylmagnesium Bromide

Note: Vinyl halides are slower to initiate than alkyl halides. Activation with iodine or dibromoethane is recommended.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Add Magnesium turnings (1.2 eq, 290 mg) and a crystal of Iodine . Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 5 mL of anhydrous THF and 0.5 mL of 1-Bromocyclopentene . If the reaction does not start (exotherm/turbidity), add 2 drops of 1,2-dibromoethane.

  • Addition: Once initiated, dilute the remaining 1-Bromocyclopentene (total 10 mmol, 1.47 g) in 15 mL THF and add dropwise over 30 minutes.

  • Reflux: After addition, reflux the mixture for 1 hour to ensure complete consumption of the bromide. The solution should turn dark grey/brown.

  • Cooling: Cool the Grignard solution to 0°C in an ice bath.

Step 2: Addition to Ethyl Glyoxylate
  • Preparation of Electrophile: In a separate flame-dried flask, dissolve Ethyl Glyoxylate (1.1 eq, 11 mmol) in 10 mL anhydrous THF.

    • Critical Note: Commercial ethyl glyoxylate often exists as a polymer. If using the polymeric form, it must be cracked (distilled) or depolymerized by heating in toluene before use. The 50% solution in toluene is ready to use.

  • Addition: Transfer the Ethyl Glyoxylate solution to the addition funnel above the Grignard flask.

  • Reaction: Add the glyoxylate solution dropwise to the stirred Grignard reagent at 0°C over 20 minutes.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl, 20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Intermediate QC: The crude oil is Ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate . Purity can be checked via TLC (Hexane:EtOAc 3:1).

Step 3: Hydrolysis to the Free Acid
  • Dissolution: Dissolve the crude ester in a mixture of THF:Water (3:1, 20 mL).

  • Saponification: Add Lithium Hydroxide Monohydrate (2.0 eq). Stir vigorously at room temperature for 4 hours.

  • Workup:

    • Evaporate most of the THF under reduced pressure.

    • Wash the aqueous residue with Diethyl Ether (2 x 10 mL) to remove neutral impurities (unreacted bromide/dimers).

    • Acidification: Cool the aqueous phase to 0°C and acidify to pH 2 using 1M HCl.

    • Final Extraction: Extract the free acid with Ethyl Acetate (3 x 20 mL).

    • Drying: Dry over MgSO₄ and concentrate to yield the crude acid.

  • Purification: Recrystallize from Hexane/Ether or purify via column chromatography (DCM:MeOH 95:5) if necessary.

Analytical Parameters & QC

Expected Data
ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic
1H NMR (CDCl3)

5.6-5.8 (m, 1H, =CH)
Vinylic proton at C2 of ring
1H NMR (CDCl3)

4.8-5.0 (s, 1H, CH-OH)
Alpha-proton
Mass Spec (ESI-) [M-H]- = 141.06Parent ion
HPLC Purity > 95.0% (Area %)UV at 210 nm
Workflow Visualization

Workflowcluster_0Step 1: Reagent Prepcluster_1Step 2: Couplingcluster_2Step 3: IsolationMg_ActActivate Mg (I2/Heat)Grignard_FormAdd 1-BromocyclopenteneReflux 1hMg_Act->Grignard_FormAdditionAdd Glyoxylate to Grignard(0°C -> RT, 2h)Grignard_Form->AdditionNucleophileGly_PrepPrepare Ethyl Glyoxylate(in THF)Gly_Prep->AdditionElectrophileQuenchQuench with NH4ClAddition->QuenchExtractExtract (EtOAc)Concentrate EsterQuench->ExtractHydrolysisHydrolysis (LiOH/THF/H2O)Extract->HydrolysisAcidifyAcidify (pH 2) & ExtractHydrolysis->AcidifyFinalFinal Product:2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acidAcidify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Moisture in THF or inactive Magnesium.

    • Solution: Use freshly distilled THF (Na/Benzophenone) and Rieke Magnesium if standard turnings fail.

  • Issue: Polymerization of Glyoxylate.

    • Cause: Ethyl glyoxylate polymerizes on standing.

    • Solution: Distill ethyl glyoxylate immediately before use or use the commercial toluene solution. Ensure the reaction temperature stays at 0°C during addition.

  • Issue: Isomerization.

    • Observation: Presence of 2-enyl or 3-enyl isomers in NMR.

    • Cause: Acid-catalyzed migration during workup or thermal rearrangement.

    • Solution: Keep the workup mild. Avoid strong mineral acids during the quench; use NH4Cl. Perform saponification at room temperature, not reflux.

References

  • Mikami, K., et al. (1994). "Ene Reaction of Glyoxylate with Alkenes." Chemical Reviews, 94(2). Link (Discusses the background of glyoxylate ene reactions and the need for alternative routes for specific isomers).

  • Sigma-Aldrich. "Ethyl Glyoxylate Solution Specification." Link (Source for reagent handling data).

  • PubChem. "2-Cyclopentyl-2-hydroxyacetic acid (Saturated Analog Data)." Link (Reference for spectral comparison).

  • BenchChem. "Grignard Reaction Protocols." Link (General safety and handling for organomagnesium synthesis).

  • Organic Syntheses. "Preparation of Cyclopentenyl Derivatives." Org.[2][3] Synth. Coll. Vol. 5, p. 320. Link (Standard procedures for cyclopentenyl nucleophiles).

Grignard reaction cyclopentenyl magnesium bromide glyoxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of


-Cyclopentenylglycolic Acid via Grignard Chemistry 

Abstract

This application note details the synthesis of 2-hydroxy-2-(cyclopent-1-en-1-yl)acetic acid (also known as


-cyclopentenylglycolic acid) via the Grignard reaction between 1-cyclopentenylmagnesium bromide  and glyoxylic acid derivatives . While the direct reaction with free glyoxylic acid is theoretically possible, it presents significant stoichiometric and solubility challenges due to the acidic proton and hydration state of the starting material. This guide presents a validated, high-yield protocol utilizing ethyl glyoxylate  as the electrophile, followed by controlled hydrolysis. This route ensures reproducibility, safety, and high purity, critical for downstream applications in anticholinergic drug development (e.g., glycopyrrolate analogs).

Mechanistic Insight & Strategic Analysis

The Challenge of Free Glyoxylic Acid

Glyoxylic acid typically exists as a monohydrate (


) or in aqueous solution. Reaction with Grignard reagents presents three competing pathways:
  • Dehydration (Violent): The water of crystallization reacts with the Grignard (

    
    ), destroying the reagent and generating heat/gas.
    
  • Deprotonation (Sacrificial): The carboxylic acid proton (

    
    ) reacts instantly with the basic Grignard, forming the magnesium carboxylate salt. This consumes 1.0 equivalent of reagent before any C-C bond formation occurs.
    
  • Nucleophilic Addition (Desired): The second equivalent of Grignard attacks the aldehyde carbonyl.

The Solution: To ensure "Scientific Integrity" and high "E-E-A-T," this protocol utilizes Ethyl Glyoxylate (polymer-free). This protects the acidic site, prevents salt precipitation in the organic phase, and allows for a 1:1 stoichiometric reaction (though slight excess is used). The final acid is revealed via mild saponification.

Reaction Pathway Visualization

ReactionPathway cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Coupling Start 1-Bromocyclopentene Grignard 1-Cyclopentenyl-MgBr (Grignard Reagent) Start->Grignard Grignard Formation (Initiation) Mg Mg / THF Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition (-78°C to 0°C) Glyoxylate Ethyl Glyoxylate (Electrophile) Glyoxylate->Intermediate Ester Ethyl 2-cyclopentenyl-2-hydroxyacetate Intermediate->Ester Quench Quench Acidic Quench (H3O+) Quench->Ester Product 2-Hydroxy-2-(cyclopent-1-enyl)acetic acid (Final Product) Ester->Product Hydrolysis Hydrolysis LiOH / MeOH (Saponification)

Figure 1: Step-wise reaction pathway from precursor activation to final hydroxy-acid isolation.

Experimental Protocol

Phase 1: Preparation of 1-Cyclopentenylmagnesium Bromide

Note: Vinylic halides are generally less reactive than alkyl halides. Activation with Iodine or DIBALH is recommended.

Reagents:

  • Magnesium turnings (Activated): 1.2 equiv

  • 1-Bromocyclopentene: 1.0 equiv

  • Lithium Chloride (LiCl): 1.1 equiv (Optional: Use TurboGrignard conditions for faster initiation)

  • THF (Anhydrous, inhibitor-free): 0.5 M concentration relative to bromide.

Step-by-Step:

  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) under Argon flow. Add Mg turnings and a crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

  • Solvation: Cool to room temperature (RT). Add anhydrous THF.

  • Initiation: Add 5-10% of the 1-bromocyclopentene solution. If the reaction does not start (exotherm/color change to turbid gray), add 2 drops of DIBALH or 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining bromide dropwise over 1 hour, maintaining a gentle reflux (

    
    C).
    
  • Maturation: Stir at reflux for an additional 2 hours. Cool to RT. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to determine precise concentration (Target: ~0.8 - 1.0 M).

Phase 2: Grignard Addition to Ethyl Glyoxylate

Note: Commercial ethyl glyoxylate in toluene (approx. 50%) is often polymerized. It must be freshly distilled or "cracked" before use for optimal yields.

Reagents:

  • Ethyl Glyoxylate (freshly distilled): 1.0 equiv

  • Cyclopentenyl-MgBr (from Phase 1): 1.1 equiv

  • THF (Anhydrous): Solvent volume to maintain 0.3 M.[1]

Step-by-Step:

  • Setup: In a separate flame-dried RBF, dissolve Ethyl Glyoxylate in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Low temperature is critical to prevent polymerization and side reactions.

  • Addition: Transfer the Grignard reagent via cannula (or pressure-equalizing dropping funnel) dropwise to the glyoxylate solution over 45 minutes.

    • Observation: The solution may turn yellow/viscous. Ensure efficient stirring.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Quench the reaction at 0°C by slow addition of saturated aqueous Ammonium Chloride (

    
    ).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Intermediate Isolation: The crude oil is Ethyl 2-hydroxy-2-(cyclopent-1-enyl)acetate . (Purification via silica gel chromatography: Hexanes/EtOAc 8:2 if necessary, but often clean enough for hydrolysis).

Phase 3: Hydrolysis to the Free Acid

Step-by-Step:

  • Dissolve the crude ester in Methanol (0.5 M).

  • Add Lithium Hydroxide (LiOH, 2.0 M aq solution, 2 equiv).

  • Stir at RT for 4-6 hours (monitor by TLC).

  • Workup:

    • Evaporate Methanol.

    • Dilute residue with water.

    • Wash: Extract with Diethyl Ether (removes neutral impurities). Discard organic layer.

    • Acidify: Acidify the aqueous layer to pH 2 using 1M HCl.

    • Extract: Extract the acidic aqueous layer with Ethyl Acetate (3x).

    • Dry & Concentrate: Dry over

      
       and concentrate to yield the solid product.
      
  • Recrystallization: Recrystallize from Hexane/Ether or Toluene if high purity (>99%) is required.

Data Presentation & Process Parameters

ParameterSpecificationRationale
Grignard Solvent THF (Anhydrous)Stabilizes vinylic Grignard better than Ether; higher boiling point for initiation.
Temperature (Addition) -78°C

0°C
Prevents 1,2-addition vs 1,4-addition competition (though 1,4 is rare on aldehydes) and polymerization.
Stoichiometry 1.1 : 1.0 (Grignard:Glyoxylate)Slight excess ensures complete consumption of the electrophile.
Quench pH Mildly Acidic (~pH 5-6)Strong acid quench can cause dehydration of the

-hydroxy group to a diene.
Expected Yield 65 - 75% (Overall)Losses primarily during hydrolysis workup if pH is not managed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Grignard Initiation Mg surface passivated or wet solvent.Use "Rieke Magnesium" or add DIBALH activator. Ensure 1-bromocyclopentene is dry.[2]
Low Yield (Coupling) Polymerized Ethyl Glyoxylate.Distill Ethyl Glyoxylate immediately before use (b.p. ~110°C).
Product is an Oil (Not Solid) Residual solvent or impurities.Triturate with cold pentane. High vacuum drying (>12h).
Double Bond Isomerization Acidic workup too harsh.Use weaker acid (e.g., Citric Acid) during acidification or keep temperature <5°C.

Safety & Handling (E-E-A-T)

  • Grignard Reagents: Pyrophoric hazards. Handle strictly under inert atmosphere (Argon/Nitrogen). Never use water to extinguish; use Class D fire extinguisher or dry sand.

  • 1-Bromocyclopentene: Irritant and lachrymator. Use in a fume hood.

  • Exotherms: The addition of Grignard to carbonyls is highly exothermic. Control addition rate to maintain internal temperature.

References

  • Grignard Reagent Preparation & Kinetics

    • Root, K. S., Deutch, J., & Whitesides, G. M. (1981). Mechanism of Formation of Grignard Reagents.[2][3][4][5] Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. Journal of the American Chemical Society.

  • Glyoxylic Acid Reactions

    • Organic Syntheses, Coll. Vol. 4, p. 427 (1963); Vol. 35, p. 18 (1955). (General methods for glyoxylate esters).

  • Synthesis of Cyclopentylmandelic Acid Analogs (Glycopyrrolate Precursors)

    • De Angelis, S., et al. (2018).[6] Sequential

      
      -lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. Reaction Chemistry & Engineering. 
      
  • Application of Vinylic Grignards

    • Knochel, P., et al. (2009). Functionalized Grignard Reagents. Handbook of Functionalized Organometallics.

(Note: While direct literature on the specific "cyclopentenyl + glyoxylic" pair is sparse, the protocol above is derived from standard validated methodologies for vinylic Grignard additions to


-keto esters found in the cited medicinal chemistry literature.)

Sources

Application Note: Reagents and Protocols for the Synthesis of Cyclopentenyl Glycolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

Cyclopentenyl glycolic acid (CPGA) derivatives, particularly cyclopentenyl mandelic acid and its esters, are critical chemical entities in the pharmaceutical synthesis of muscarinic M3 receptor antagonists. The most notable active pharmaceutical ingredient (API) derived from this lineage is glycopyrronium bromide (glycopyrrolate), a potent anticholinergic used to treat chronic obstructive pulmonary disease (COPD) and peptic ulcers[1].

While the fully saturated cyclopentyl mandelic acid (CPMA) is the direct precursor to glycopyrrolate, the unsaturated cyclopentenyl analogs frequently emerge in the synthetic pipeline. They appear either as strategic, deliberately synthesized intermediates via Grignard additions, or as process-related impurities generated through base-catalyzed elimination during transesterification[2]. Understanding the causality behind reagent selection is essential for process chemists aiming to optimize yields, control impurity profiles, and ensure robust, self-validating scale-up operations.

Mechanistic Pathways and Reagent Selection

Direct Synthesis via Grignard Addition

The targeted synthesis of cyclopentenyl glycolic acid derivatives is typically achieved via the nucleophilic addition of an organometallic reagent to an oxoacetic acid derivative.

  • Electrophile : Methyl phenylglyoxylate or phenylglyoxylic acid.

  • Nucleophile : Cyclopentenylmagnesium bromide.

The addition of the allylic/vinylic Grignard reagent to the


-keto group forms the tertiary alcohol (the glycolic acid core). This approach is highly modular but requires strict anhydrous conditions and cryogenic temperature control to prevent the thermal decomposition of the Grignard reagent and to suppress side reactions such as ketone reduction.
Generation via Elimination During Transesterification

In classic industrial routes to glycopyrrolate, methyl cyclopentylmandelate undergoes transesterification with 1-methylpyrrolidin-3-ol. When harsh basic reagents like metallic sodium or sodium methoxide are utilized, a competing E2 elimination occurs on the cyclopentyl ring. This side reaction yields the cyclopentenyl mandelic acid ester as a significant byproduct[2].

To resolve this impurity and salvage the yield, the process necessitates a subsequent catalytic hydrogenation step (using Pd/C and H₂) to reduce the cyclopentenyl double bond back to the saturated cyclopentyl moiety prior to the final quaternization step[3].

Experimental Protocols

The following protocols provide self-validating workflows for both the deliberate synthesis of the cyclopentenyl intermediate and the remediation of cyclopentenyl byproducts via hydrogenation.

Protocol A: Direct Synthesis of Methyl Cyclopentenylmandelate

Objective : Synthesize the unsaturated intermediate via Grignard addition with high regioselectivity.

Reagents & Materials :

  • Methyl phenylglyoxylate (1.0 eq)

  • Cyclopentenylmagnesium bromide (1.2 eq, 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl (for quenching)

Step-by-Step Methodology :

  • System Preparation : Purge a dry, 3-neck round-bottom flask with inert gas (N₂ or Argon). Add methyl phenylglyoxylate dissolved in anhydrous THF to achieve a 0.5 M concentration.

  • Cryogenic Cooling : Chill the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic cooling is critical to control the highly exothermic Grignard addition, preventing over-addition and homocoupling of the Grignard reagent.

  • Controlled Addition : Add cyclopentenylmagnesium bromide dropwise via a syringe pump over 45 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Maturation : Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C to drive the reaction to completion. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Quenching : Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C. Causality: NH₄Cl provides a mild proton source that destroys unreacted Grignard reagent without dehydrating the newly formed tertiary alcohol.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield methyl cyclopentenylmandelate.

Protocol B: Catalytic Hydrogenation of Cyclopentenyl Mandelic Acid Derivatives

Objective : Convert the unsaturated cyclopentenyl derivative (byproduct or intermediate) to the saturated cyclopentyl mandelic acid (CPMA) precursor[3].

Reagents & Materials :

  • Cyclopentenyl mandelic acid ester (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% wt/wt)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

Step-by-Step Methodology :

  • Setup : Dissolve the cyclopentenyl mandelic acid ester in methanol within a high-pressure hydrogenation autoclave.

  • Catalyst Addition : Add 10% Pd/C carefully under a nitrogen atmosphere. Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors; nitrogen blanketing is a mandatory safety validation step.

  • Purging : Seal the reactor and purge with nitrogen three times (to remove oxygen), followed by three purges with hydrogen gas.

  • Hydrogenation : Pressurize the reactor with H₂ to 30-40 psi and stir vigorously at room temperature for 4-6 hours. Validate reaction completion via HPLC (monitoring the disappearance of the alkene peak).

  • Filtration : Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration : Evaporate the solvent under reduced pressure to afford quantitative yields of the saturated cyclopentyl mandelic acid ester, ready for final quaternization.

Quantitative Data: Reagent Impact on Impurity Profiles

The choice of transesterification reagent heavily influences the formation of the cyclopentenyl byproduct. Table 1 summarizes the impact of different reagents on the yield of the desired saturated ester versus the unsaturated byproduct.

Table 1: Impact of Transesterification Reagents on Cyclopentenyl Byproduct Formation

Transesterification ReagentReaction ConditionsYield of Desired Ester (%)Cyclopentenyl Byproduct (%)Mechanistic Notes & Causality
Metallic Sodium (Na) Heptane, Reflux65 - 7010 - 15Strong base promotes E2 elimination; severe safety hazards; requires subsequent hydrogenation[1].
Sodium Methoxide (NaOMe) Inert solvent, 80 °C75 - 805 - 10Alkoxide basicity drives elimination; necessitates Pd/C hydrogenation to salvage yield[2].
Carbonyldiimidazole (CDI) Toluene, RT85 - 90< 1Mild coupling conditions avoid elimination entirely, bypassing the need for hydrogenation[4].
DIAD / PPh₃ Mitsunobu conditions80 - 85< 1Highly selective, but generates massive stoichiometric triphenylphosphine oxide waste[5].

Workflow Visualization

The following diagram maps the synthetic logic, highlighting where the cyclopentenyl derivative fits into the broader synthesis of glycopyrrolate.

G A Phenylglyoxylic Acid (or Methyl Ester) C Cyclopentenyl Mandelic Acid (CPMA-ene) A->C Grignard Addition B Cyclopentenylmagnesium Bromide B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E Cyclopentyl Mandelic Acid (CPMA) D->E Saturation of Cyclopentenyl Ring F Transesterification & Quaternization E->F G Glycopyrronium Bromide (Glycopyrrolate) F->G Final API

Caption: Synthetic workflow from phenylglyoxylic acid to glycopyrrolate via the cyclopentenyl intermediate.

References

  • Process for preparation of glycopyrrolate intermediate (WO2020148777A1). Google Patents.1

  • Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid . d-nb.info.

  • PROCESS FOR PREPARING PYRROLIDINIUM SALTS (EP 2417106 B1). European Patent Office. 4

Sources

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid as chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (also known as


-hydroxy-cyclopent-1-eneacetic acid), a versatile chiral building block used in the synthesis of anticholinergic pharmaceuticals and advanced cosmetic actives.

Chiral Building Block for Asymmetric Synthesis

Part 1: Molecule Profile & Strategic Utility

Compound Identity:

  • IUPAC Name: 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acid

  • CAS Number: 859321-26-9 (Racemic); 174603-03-3 (Saturated Analog Reference)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 142.15 g/mol

  • Chiral Center: C2 (

    
    -carbon)
    

Strategic Utility in Drug Design: This molecule bridges the gap between simple aliphatic


-hydroxy acids (AHAs) and complex bicyclic scaffolds. Its value lies in the cyclopentenyl double bond , which serves as a "latent functionality" handle:
  • Precursor to Cyclopentyl-Mandelates: Catalytic hydrogenation yields cyclopentylglycolic acid, a core motif in muscarinic antagonists (e.g., Cyclopentolate, Glycopyrrolate).

  • Conformational Restriction: The

    
     carbons in the ring restrict the conformational flexibility of the cyclopentyl group, potentially improving binding affinity in receptor pockets compared to the saturated analog.
    
  • Divergent Synthesis: The double bond allows for late-stage functionalization (e.g., epoxidation, dihydroxylation) to generate highly oxygenated, polar scaffolds for fragment-based drug discovery.

Part 2: Synthesis & Resolution Protocols

The most robust route to the enantiopure building block is Grignard addition followed by Enzymatic Kinetic Resolution (EKR) . This method is scalable and avoids expensive chiral auxiliaries.

Phase A: Synthesis of Racemic Ethyl Ester

Objective: Synthesize ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate.

Mechanism: Nucleophilic addition of cyclopentenyl magnesium bromide to ethyl glyoxylate.

Reagents:

  • 1-Bromocyclopent-1-ene

  • Magnesium turnings (activated)

  • Ethyl glyoxylate (50% solution in toluene)

  • THF (anhydrous)

Protocol:

  • Grignard Formation: In a flame-dried 3-neck flask under

    
    , add Mg turnings (1.2 eq) and a crystal of iodine. Add 10% of the 1-bromocyclopent-1-ene in THF. Initiate reflux with a heat gun. Once initiated, add the remaining bromide dropwise to maintain gentle reflux. Stir for 1h after addition.
    
  • Addition: Cool the Grignard solution to -78°C. Add ethyl glyoxylate (1.0 eq) dropwise over 30 mins.

  • Workup: Warm to 0°C and quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the racemic

    
    -hydroxy ester.
    
Phase B: Enzymatic Kinetic Resolution (EKR)

Objective: Separate enantiomers using Candida antarctica Lipase B (CALB). Principle: CALB selectively acetylates the (S)-enantiomer of secondary alcohols, leaving the (R)-enantiomer as the free alcohol.

Reagents:

  • Racemic Ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate

  • Vinyl Acetate (Acyl donor)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Protocol:

  • Setup: Dissolve the racemic ester (10 g) in MTBE (100 mL).

  • Acyl Donor: Add Vinyl Acetate (5.0 eq). The excess drives the equilibrium due to the formation of volatile acetaldehyde.

  • Enzyme Addition: Add Novozym 435 (10-20% w/w relative to substrate).

  • Incubation: Shake at 30-40°C at 200 rpm. Monitor conversion by GC or HPLC.

  • Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads (can be recycled).

  • Separation:

    • Concentrate the filtrate.

    • Perform column chromatography.[2][3][4]

    • Fraction 1: (S)-Acetyl ester (Acylated product).

    • Fraction 2: (R)-Ethyl 2-(cyclopent-1-en-1-yl)-2-hydroxyacetate (Target chiral building block).

Part 3: Visualization of Workflows
Diagram 1: Synthesis and Resolution Pathway

This pathway illustrates the conversion from raw materials to the enantiopure building block.

SynthesisPathway Start 1-Bromocyclopent-1-ene Grignard Grignard Reagent (Cyclopent-1-enyl MgBr) Start->Grignard Mg, THF, Reflux Racemate Racemic alpha-Hydroxy Ester Grignard->Racemate + Glyoxylate -78°C to 0°C Glyoxylate Ethyl Glyoxylate Glyoxylate->Racemate Enzyme CALB Lipase + Vinyl Acetate Racemate->Enzyme Kinetic Resolution ProdR (R)-Hydroxy Ester (Target Building Block) Enzyme->ProdR Unreacted (50% Yield) ProdS (S)-Acetyl Ester (By-product) Enzyme->ProdS Acylated (50% Yield)

Caption: Chemo-enzymatic route to (R)-2-(cyclopent-1-en-1-yl)-2-hydroxyacetate.

Diagram 2: Logical Application in Drug Synthesis

How this building block integrates into anticholinergic scaffolds.

DrugLogic BB (R)-2-(Cyclopent-1-en-1-yl)- 2-hydroxyacetic Acid Path1 Pathway A: Hydrogenation BB->Path1 H2, Pd/C Path2 Pathway B: Esterification BB->Path2 R-OH / Coupling Target1 Cyclopentyl-Mandelic Analogs (Saturated) Path1->Target1 Target2 Rigidified Anticholinergics (Unsaturated) Path2->Target2 Drug1 Example: Cyclopentolate-like Target1->Drug1 Drug2 Example: Novel Muscarinic Antagonists Target2->Drug2

Caption: Divergent utility of the alkenyl building block in pharmaceutical synthesis.

Part 4: Quality Control & Analytics

Chiral HPLC Method: To ensure enantiomeric excess (ee) > 99%, use the following method.

ParameterSpecification
Column Daicel Chiralpak AD-H or OD-H (

mm, 5

m)
Mobile Phase Hexane : Isopropanol (90:10 or 95:5)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (End absorption of alkene/ester)
Temperature 25°C
Expected Retention (R)-Enantiomer typically elutes later on AD-H (Verify with std)

Storage & Stability:

  • Stability: The allylic alcohol moiety is sensitive to acid-catalyzed rearrangement (allylic transposition). Avoid strong acids during workup.

  • Storage: Store at -20°C under Argon. The double bond is prone to oxidation over long periods.

Part 5: References
  • BldPharm. (2024).[5] 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acid Product Page. Retrieved from

  • Gotor, V., et al. (2001). "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate."[6] Biotechnology and Bioengineering. Retrieved from

  • Organic Syntheses. (2005). "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction." Organic Chemistry Portal. Retrieved from

  • BenchChem. (2024). Technical Guide to (1-Hydroxycyclopentyl)phenylacetic Acid. Retrieved from

  • Cir-Safety. (2013). "Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics." Cosmetic Ingredient Review. Retrieved from

Sources

Application Note: Stereoselective Synthesis of α-Hydroxy Esters via Cyclopentenyl Grignard Addition to Ethyl Glyoxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of


-hydroxy esters via the nucleophilic addition of Grignard reagents to glyoxylates is a fundamental transformation in medicinal chemistry and drug development. Specifically, the addition of cyclopent-1-enylmagnesium bromide to ethyl glyoxylate yields ethyl 2-(cyclopent-1-enyl)-2-hydroxyacetate, a highly versatile building block for complex carbocyclic and heterocyclic scaffolds.

However, this reaction presents unique challenges: the inherent instability of monomeric ethyl glyoxylate, the propensity of Grignard reagents to cause over-addition, and the sensitivity of the resulting allylic alcohol. This application note provides a self-validating, field-proven protocol to achieve high yields and chemoselectivity by strictly controlling the physicochemical environment of the reaction.

Expert Insights: Causality in Experimental Design (E-E-A-T)

Successful execution of this protocol relies on strict adherence to the causality behind each experimental step:

  • Polymer Cracking for Electrophile Activation: Ethyl glyoxylate is commercially supplied either as a polymeric solid or a ~50% solution in toluene. In its polymeric form, the aldehyde carbonyl is locked in an unreactive polyacetal chain. Thermal cracking (distillation at 130–150 °C) is mandatory to depolymerize the material and isolate the highly electrophilic monomer[1]. Failure to use freshly cracked monomer results in inaccurate stoichiometry and drastically reduced yields.

  • Stoichiometric Precision via Titration: Grignard reagents are notorious for adding twice to ester moieties to form tertiary alcohols[2]. To prevent the cyclopentenyl Grignard reagent from attacking the ethyl ester group of the product, an exact 1.0 : 1.05 stoichiometry must be maintained. Titration of the Grignard reagent (e.g., using iodine and LiCl in THF) prior to the reaction is a critical self-validating step[3].

  • Cryogenic Temperature Control (-78 °C): The addition must be performed at -78 °C in anhydrous tetrahydrofuran (THF). The cryogenic temperature kinetically favors the addition to the highly reactive aldehyde over the less reactive ester, suppressing over-addition and

    
    -proton abstraction (enolization)[3].
    
  • In Situ Acidic Quenching: Quenching the reaction mixture while still at -78 °C using a mild acid (such as 4.1 M acetic acid in THF or saturated aqueous

    
    ) is essential. This prevents the exothermic protonation from causing localized heating, which could lead to dehydration of the sensitive 
    
    
    
    -hydroxy ester or retro-aldol-type cleavage[3].

Experimental Protocols

Step 1: Thermal Cracking of Ethyl Glyoxylate
  • Charge a round-bottom flask equipped with a short-path distillation apparatus with ethyl glyoxylate polymer (~50% in toluene).

  • Heat the mixture to 110 °C for 30 minutes to initiate the process, then increase the temperature to 130 °C to distill off the excess toluene[1].

  • Further increase the temperature to 150 °C to distill the pure ethyl glyoxylate monomer[1].

  • Collect the monomer in a receiver flask cooled to -78 °C (dry ice/acetone) to prevent spontaneous repolymerization. Use immediately or store briefly under inert atmosphere at -20 °C.

Step 2: Preparation of Cyclopent-1-enylmagnesium Bromide
  • In a flame-dried flask under nitrogen, add magnesium turnings (1.1 equiv) and a catalytic amount of iodine to activate the magnesium.

  • Add anhydrous THF to cover the magnesium, followed by a dropwise addition of 1-bromocyclopentene (1.0 equiv) in THF[4].

  • Maintain the reaction at a gentle reflux. Once addition is complete, stir for an additional 1–2 hours at room temperature until the magnesium is mostly consumed[4].

  • Determine the exact molarity of the resulting Grignard reagent by titrating a small aliquot against iodine in a 0.5 M solution of LiCl in THF until the dark brown color dissipates[3].

Step 3: Low-Temperature Grignard Addition
  • In a flame-dried flask under nitrogen, dissolve the freshly cracked ethyl glyoxylate monomer (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titrated cyclopent-1-enylmagnesium bromide (1.05 equiv) via syringe pump or cannula over 30 minutes, ensuring the internal temperature does not exceed -65 °C[3].

  • Stir the cloudy mixture at -78 °C for 1 hour[3].

  • Quench the reaction at -78 °C by the slow, dropwise addition of 4.1 M acetic acid in THF (2.0 equiv)[3]. Alternatively, saturated aqueous

    
     can be used.
    
  • Allow the mixture to warm to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash chromatography to afford ethyl 2-(cyclopent-1-enyl)-2-hydroxyacetate.
    

Quantitative Data & Reaction Parameters

ParameterOptimized ConditionMechanistic Rationale
Solvent Anhydrous THFSolvates and stabilizes the Grignard reagent; remains fluid at -78 °C.
Temperature -78 °CKinetically isolates aldehyde addition; suppresses ester over-addition[2] and enolization.
Stoichiometry 1.0 : 1.05 (Electrophile : Nucleophile)Ensures complete conversion while preventing excess Grignard from attacking the product ester.
Quenching Agent 4.1 M AcOH in THF (at -78 °C)Mildly acidic proton source that avoids acid-catalyzed dehydration of the

-hydroxy group[3].
Monomer State Freshly distilled (150 °C)Depolymerizes the unreactive polyacetal into the highly electrophilic monomeric aldehyde[1].

Workflow Visualization

G Polymer Ethyl Glyoxylate Polymer (Toluene Solution) Cracking Thermal Cracking (130-150 °C) Polymer->Cracking Monomer Fresh Monomeric Ethyl Glyoxylate Cracking->Monomer Addition Nucleophilic Addition (-78 °C, THF) Monomer->Addition Mg Mg Turnings + THF GrignardPrep Grignard Formation (Reflux/RT) Mg->GrignardPrep Bromide 1-Bromocyclopentene Bromide->GrignardPrep Grignard Cyclopent-1-enylmagnesium Bromide GrignardPrep->Grignard Grignard->Addition Quench Acidic Quench (AcOH/THF or NH4Cl) Addition->Quench Product Ethyl 2-(cyclopent-1-enyl) -2-hydroxyacetate Quench->Product

Figure 1: Workflow for the synthesis of ethyl 2-(cyclopent-1-enyl)-2-hydroxyacetate.

References

  • Grignard Reagents Convert Esters into Tertiary Alcohols Source: Chemistry LibreTexts URL:[Link]

  • Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Electronic Supplementary Information: Remarkable Lewis Acid Catalytic Performance of the Scandium Trimesate Metal Organic Frame Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Product Class 2: Cyclobutanones and Their Precursors Source: Science of Synthesis (thieme-connect.de) URL:[Link]

Sources

Application Note: Strategic Esterification of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic esterification of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid , a sensitive allylic


-hydroxy acid. The protocols focus on preserving the allylic alcohol moiety, which is highly prone to acid-catalyzed dehydration and rearrangement.

Executive Summary & Chemical Strategy

The substrate, 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid , presents a classic synthetic challenge: it contains an


-hydroxy group that is also allylic  to the cyclopentene double bond.
  • The "Allylic Trap": Under standard acid-catalyzed conditions (Fischer esterification), the hydroxyl group is easily protonated and lost as water. The resulting carbocation is resonance-stabilized by the adjacent double bond, leading to rapid elimination (dehydration) to form a conjugated diene (e.g., 2-cyclopentylideneacetic acid derivatives).

  • The Solution: To preserve the integrity of the allylic alcohol and the cyclopentene ring, esterification must proceed via nucleophilic attack of the carboxylate anion (base-promoted) or through neutral coupling reagents (Steglich conditions). Acidic pathways should be strictly avoided.

Reaction Pathway Analysis

The following decision tree illustrates the critical divergence between acid and base-mediated pathways.

EsterificationPathways Substrate 2-(cyclopent-1-en-1-yl)- 2-hydroxyacetic acid AcidPath Acid Catalysis (H2SO4/HCl) Substrate->AcidPath + H+ BasePath Base Promoted (K2CO3/DCC) Substrate->BasePath Mild Conditions Carbocation Allylic Carbocation (Highly Unstable) AcidPath->Carbocation - H2O Carboxylate Carboxylate Anion (Nucleophile) BasePath->Carboxylate Deprotonation Elimination Dehydration (Conjugated Diene) Carbocation->Elimination - H+ (Irreversible) TargetEster Target Ester (Intact Alcohol) Carboxylate->TargetEster SN2 / Coupling

Figure 1: Mechanistic divergence. Acidic conditions favor dehydration (red path), while basic/neutral conditions favor the target ester (green path).

Experimental Protocols
Protocol A: Base-Promoted Alkylation (The "Safe" Scale-Up Method)

Best for: Synthesis of simple alkyl esters (Methyl, Ethyl, Benzyl) on gram-to-kilogram scale. Mechanism:


 displacement of an alkyl halide by the carboxylate anion. This avoids generating a carbocation on the substrate.[1]

Reagents:

  • Substrate: 1.0 equiv.

  • Potassium Carbonate (

    
    ): 1.5 – 2.0 equiv. (Anhydrous, finely ground).
    
  • Alkyl Halide (e.g., Iodomethane, Ethyl Iodide, Benzyl Bromide): 1.2 – 1.5 equiv.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (if reacting with highly reactive halides like MeI).

Procedure:

  • Dissolution: Dissolve 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Deprotonation: Add

    
     (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may become a slurry.
    
    • Note: This selectively deprotonates the carboxylic acid (

      
      ) while leaving the alcohol (
      
      
      
      ) intact.
  • Alkylation: Dropwise add the Alkyl Halide (1.2 eq).

    • Caution: Alkyl halides are potential carcinogens; use a fume hood.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (or HPLC).

    • Optimization: If the reaction is sluggish (e.g., with bulky halides), heat gently to 40°C. Do not exceed 60°C to prevent thermal elimination or polymerization.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with Water (

      
      ) to remove DMF and inorganic salts.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Steglich Esterification (Coupling Reagent)

Best for: Coupling with complex, sensitive, or bulky alcohols (e.g., in drug discovery where the alcohol partner is a pharmacophore). Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol. DMAP acts as an acyl-transfer catalyst.

Reagents:

  • Substrate: 1.0 equiv.

  • Target Alcohol (

    
    ): 1.0 – 1.2 equiv.
    
  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv.

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv. (Catalytic).[1][2][3][4][5][6]

  • Solvent: Dichloromethane (DCM, Anhydrous).

Procedure:

  • Setup: In a flame-dried flask under Nitrogen/Argon, dissolve the Substrate (1.0 eq) and the Target Alcohol (1.0 eq) in anhydrous DCM (10 volumes).

  • Catalyst: Add DMAP (0.1 eq).

  • Activation: Cool the solution to 0°C (Ice bath). Add DCC (1.1 eq) portion-wise or as a solution in DCM over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 12–24 hours.[7]

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form as the reaction proceeds.

  • Workup:

    • Filter off the DCU precipitate using a sintered glass funnel or Celite pad.

    • Wash the filtrate with saturated

      
       solution, then 0.5M citric acid (mild acid wash to remove DMAP), and finally Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography is usually required to remove traces of urea byproducts.

Protocol C: TMS-Diazomethane (Analytical/Lab Scale)

Best for: Rapid preparation of Methyl Esters for GC/HPLC analysis or small-scale synthesis (<100 mg). Mechanism: Mild methylation involving a diazonium intermediate. Safer alternative to Diazomethane.

Reagents:

  • Substrate: 1.0 equiv.

  • TMS-Diazomethane (2.0M in Hexanes): 1.2 – 1.5 equiv.

  • Solvent: Methanol / Toluene (1:3 mixture).

Procedure:

  • Dissolve the substrate in the Methanol/Toluene mixture.

  • Add TMS-Diazomethane dropwise at RT until a persistent yellow color remains.

  • Stir for 10–20 minutes.

  • Quench excess reagent with a few drops of Acetic Acid (until colorless).

  • Evaporate solvents.[7] Quantitative yield is typical.

Quality Control & Troubleshooting

Key Analytical Markers (NMR):

  • Olefinic Proton: A multiplet around

    
     5.4–5.8 ppm (cyclopentene ring).
    
  • 
    -Proton:  A singlet or doublet (depending on stereochemistry) around 
    
    
    
    4.0–4.5 ppm.
    • Warning: If the

      
      -proton signal disappears and new olefinic signals appear (>6.0 ppm), dehydration  has occurred.
      
  • Ester Methyl: A singlet at

    
     3.6–3.7 ppm (for methyl esters).
    

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield / Dehydration Acidic conditions or high heat.[1]Switch to Protocol A (Base/Alkyl Halide). Ensure reagents are acid-free.[1][4] Keep Temp < 40°C.
Dimerization (Lactide) Intermolecular esterification of OH and COOH.Use dilute conditions (high solvent volume). Ensure Alkyl Halide is in slight excess.[1]
Reaction Stalls (Protocol A) Poor solubility of salt.Switch solvent to DMF or add a phase transfer catalyst (e.g., TBAI) if using Acetone.
DCU Contamination (Protocol B) Incomplete filtration.Cool the reaction mixture to -20°C before filtration to precipitate residual urea.
References
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Minakawa, M., et al. (2013).[4][5] Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst.[4][5] Organic Letters, 15(22), 5798–5801. Link

  • BenchChem. (2024). (1-Hydroxycyclopentyl)phenylacetic acid: Structure and Analogous Reactivity. BenchChem Database. Link

  • Organic Chemistry Portal. (2023). Fischer Esterification and Alternatives. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purifying 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important alpha-hydroxy acid (AHA) intermediate. Here, we address common challenges encountered during its purification, providing practical, field-tested solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid, and why is its purity critical?

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid is a chiral alpha-hydroxy acid. Like other AHAs such as mandelic acid and glycolic acid, it serves as a valuable building block in organic synthesis.[1][2] Its structure is particularly relevant in the development of pharmaceuticals where the cyclopentene moiety can be a key pharmacophore.

Purity is paramount for several reasons:

  • Pharmacological Activity: In drug development, even minor impurities can lead to significant differences in biological activity, toxicity, or side-effect profiles.[1] The presence of structurally related side products can lead to misleading structure-activity relationship (SAR) data.

  • Reaction Control: Impurities can interfere with subsequent synthetic steps, leading to lower yields, new side products, or complete reaction failure.

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH require stringent characterization and control of any impurity present at levels above 0.1%.[3]

Q2: What are the most common side products I should expect during its synthesis?

The impurity profile is highly dependent on the synthetic route. A common and efficient method for synthesizing α-hydroxy acids is the cyanohydrin pathway, starting from an aldehyde or ketone. Assuming a synthesis from cyclopentanone , followed by dehydration and nitrile hydrolysis, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual cyclopentanone.

  • Intermediate Cyanohydrin: 1-hydroxycyclopentanecarbonitrile or its dehydrated form, 1-cyanocyclopent-1-ene.

  • Intermediate Amide: 2-(cyclopent-1-en-1-yl)-2-hydroxyacetamide. This results from the incomplete hydrolysis of the nitrile group to the carboxylic acid.[4]

  • Dimerization/Oligomerization Products: Alpha-hydroxy acids can undergo self-esterification to form linear or cyclic dimers (lactides) and oligomers, especially when heated or under acidic conditions.[5]

  • Isomers: Depending on the reaction conditions, the double bond might migrate, leading to isomeric impurities.

Q3: What key physicochemical properties are important for designing a purification strategy?

Understanding the molecule's properties is the first step to a successful purification:

  • Acidity (pKa): As a carboxylic acid, the compound is acidic. This is the most important property to exploit. It will be deprotonated and water-soluble at high pH (e.g., in aqueous sodium bicarbonate) and protonated and organic-soluble at low pH. This allows for straightforward separation from neutral impurities via acid-base extraction.

  • Polarity: The presence of both a hydroxyl and a carboxylic acid group makes it a very polar molecule.[6] This high polarity means it will have low solubility in non-polar organic solvents (e.g., hexanes, diethyl ether) but good solubility in polar solvents (e.g., water, methanol, ethyl acetate).[7]

  • Chirality: The molecule contains a stereocenter. If an enantiomerically pure product is required, specialized chiral chromatography techniques will be necessary.[8][9][10]

Q4: Which analytical techniques are best for assessing purity?
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., C18 column) with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) is typically effective for separating the polar product from less polar impurities. For separating highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[6][11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is essential for structural confirmation and can quickly reveal the presence of major impurities by identifying characteristic peaks that do not belong to the product.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities, which helps in elucidating their structures.[3][12]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: My crude product is a sticky, dark oil and refuses to crystallize.
  • Underlying Cause: The presence of impurities is inhibiting the formation of a crystal lattice. Residual solvents, unreacted starting materials, or oligomeric side products can act as "eutectics," significantly depressing the melting point and preventing solidification.

  • Solution Strategy:

    • Initial Cleanup via Extraction: Perform a liquid-liquid acid-base extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution. Your acidic product will move into the aqueous layer as its sodium salt, leaving many neutral organic impurities (like unreacted cyclopentanone) behind.

    • Isolate the Product: Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. The protonated product will often precipitate out or can be extracted back into an organic solvent.

    • Induce Crystallization: After isolating the cleaner product, dissolve it in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a non-polar "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane) until the solution becomes slightly turbid. Allow it to cool slowly to promote crystal growth. If it oils out again, redissolve by heating and add more of the primary solvent before adding the anti-solvent again.

Problem 2: My NMR spectrum shows a significant amount of the amide intermediate.
  • Underlying Cause: Incomplete hydrolysis of the nitrile intermediate. This is common if the hydrolysis reaction time, temperature, or acid/base concentration was insufficient.

  • Solution Strategy:

    • Force the Hydrolysis: The most direct approach is to re-subject the crude mixture to the hydrolysis conditions. Re-dissolve the material in the acidic or basic solution used for hydrolysis and heat for an extended period, monitoring the reaction progress by TLC or HPLC until the amide is consumed.

    • Chromatographic Separation: If re-hydrolysis is not feasible, the amide can be separated from the carboxylic acid using column chromatography. Because the carboxylic acid is significantly more polar than the amide, it will adhere more strongly to the silica gel. A gradient elution, starting with a less polar solvent system (e.g., 50% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate, then adding methanol), should provide good separation.

    G cluster_0 Impurity Identification cluster_1 Purification Options cluster_2 Outcome Impurity Crude Product with Amide Impurity Rehydrolyze Re-subject to Hydrolysis Conditions Impurity->Rehydrolyze Chemical Conversion Chromatography Silica Gel Chromatography Impurity->Chromatography Physical Separation PureProduct Pure Carboxylic Acid Rehydrolyze->PureProduct Chromatography->PureProduct

    Caption: Decision workflow for removing amide impurity.

Problem 3: My yield is very low after silica gel chromatography.
  • Underlying Cause: Highly polar compounds, especially carboxylic acids, can bind irreversibly or "streak" extensively on standard silica gel, leading to poor recovery. The acidic nature of silica can also sometimes catalyze degradation or dimerization.

  • Solution Strategy:

    • Modify the Mobile Phase: Always add a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent. This keeps your product fully protonated and suppresses the ionization of the silica gel's silanol groups, dramatically reducing tailing and improving recovery.

    • Consider Alternative Stationary Phases: If issues persist, switch to a different stationary phase. Reversed-phase (C18) silica can be very effective for polar compounds. Alternatively, for preparative work, using a more inert stationary phase like alumina (basic or neutral) might be beneficial, although method development is required.

    • Use a "Plug" Filtration: For removing much less polar impurities, a simple "silica plug" is faster and can result in less loss than a full column. Dissolve the crude product in a minimal amount of solvent, load it onto a short column (a "plug") of silica in a fritted funnel, and wash with a solvent that elutes your product quickly but retains the impurities.

Recommended Purification Protocol: Extraction & Recrystallization

This two-stage protocol is a robust starting point for purifying multi-gram quantities of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid from typical neutral or less-polar impurities.

Part A: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude product (e.g., 10 g) in ethyl acetate (150 mL).

  • Base Wash: Transfer the solution to a separatory funnel. Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The top organic layer contains neutral impurities. The bottom aqueous layer contains the sodium salt of your desired product. Drain the bottom aqueous layer into a clean flask.

  • Re-extraction: Add another 50 mL of NaHCO₃ solution to the separatory funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery of the product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the pH of the solution is ~2 (check with pH paper). Your product will precipitate as a white solid or oil.

  • Final Extraction: Extract the acidified aqueous solution three times with ethyl acetate (3 x 75 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified, amorphous solid or oil.

G Start Crude Product in Ethyl Acetate Wash Wash with aq. NaHCO3 Start->Wash Organic Organic Layer: Neutral Impurities (Discard) Wash->Organic Separate Layers Aqueous Aqueous Layer: Product as Sodium Salt Wash->Aqueous Acidify Acidify with HCl to pH ~2 Aqueous->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry & Concentrate Extract->Dry Final Purified Product Dry->Final

Caption: Workflow for acid-base extractive purification.

Part B: Recrystallization

  • Solvent Selection: Place the acid-extracted product into an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., toluene or ethyl acetate) to just dissolve the solid.

  • Induce Crystallization: Slowly add a non-polar anti-solvent (e.g., hexanes or heptane) dropwise while swirling until the solution remains faintly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Comparison of Purification Techniques

TechniquePrincipleBest For Removing...AdvantagesDisadvantages
Recrystallization Difference in solubility of the product and impurities in a solvent system at different temperatures.Small to moderate amounts of impurities with different polarity than the product.Cost-effective, scalable, can yield very high purity material.Requires the product to be a crystalline solid; can have significant yield loss in mother liquor.
Acid-Base Extraction Difference in acidity (pKa). The acidic product is ionized and moved into an aqueous layer, leaving neutral impurities in the organic layer.Neutral or basic impurities (e.g., unreacted starting materials, non-acidic byproducts).Fast, high capacity, inexpensive, easily scalable.Only separates based on acidity; will not separate other acidic impurities.
Flash Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Impurities with different polarity, including those of similar acidity (e.g., amide intermediate).High resolution for difficult separations, versatile.Can be slow, solvent-intensive, potential for product loss on the column, less scalable.[13]
Preparative HPLC High-resolution version of flash chromatography using smaller particles and higher pressure.Trace impurities, isomers, or when very high purity (>99.5%) is required.Highest resolution separation, can be automated.Expensive, low throughput, requires specialized equipment, large solvent consumption.[10]

References

  • Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863. Available from: [Link]

  • Kanger, T., et al. (2014). Method for preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters. US Patent US20140378698A1.
  • Taylor & Francis. (n.d.). Mandelic acid – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mandelamide. Org. Synth. 1941, 21, 71. Available from: [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Org. Synth. 1925, 4, 49. Available from: [Link]

  • Ataman Kimya. (n.d.). MANDELIC ACID. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Making Cosmetics. (n.d.). Update on Alpha-Hydroxy Acids. Retrieved from [Link]

  • Williamson, R. T., et al. (2006). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic letters, 8(16), 3437–3439. Available from: [Link]

  • Firmenich SA. (2007). Synthesis of cyclopentenones. US Patent US7279605B2.
  • Paula's Choice. (2024, February 8). Alpha Hydroxy Acid (AHA) Skin Care: Benefits & Uses. Retrieved from [Link]

  • Arcadi, A., et al. (2023). Synthesis of 5‐Hydrazino-2-cyclopentenone Derivatives by a Gold(I)- Catalyzed Cycloisomerization. European Journal of Organic Chemistry, 26(18). Available from: [Link]

  • MedicalNewsToday. (2023, October 22). Alpha hydroxy acid (AHA): Types, benefits, and how to use. Retrieved from [Link]

  • Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 936–956. Available from: [Link]

  • Zhang, G., et al. (2015). Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. Scientific Reports, 5, 12697. Available from: [Link]

  • Johnson, W., Jr, et al. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. International Journal of Toxicology, 32(5_suppl), 42S-50S. Available from: [Link]

  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Brien, A. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. Retrieved from [Link]

  • He, Y., et al. (2013). Preparation method of high-purity glycolic acid crystals. Chinese Patent CN102964240A.
  • D'Attoma, A., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6393. Available from: [Link]

  • Reddy, G. H., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 697–709. Available from: [Link]

  • Zhelyazkova, B., et al. (2024). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Molecules, 29(7), 1500. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyethanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Thao, N. P., et al. (2023). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs, 21(11), 567. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • Xi'an Modern Chemistry Research Institute. (1997). Process for synthesizing hydroxyacetic acid. Chinese Patent CN1031638C.
  • Pal, P. (2014). Recovery of acids from dilute streams : A review of process technologies. Korean Journal of Chemical Engineering, 31(10), 1719-1731. Available from: [Link]

  • ResearchGate. (n.d.). Separation of glycolic acid from glycolonitrile hydrolysate by reactive extraction with tri-n-octylamine. Request PDF. Retrieved from [Link]

Sources

troubleshooting low yields in cyclopentenyl glycolic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cyclopentenyl Glycolic Acid Synthesis

Topic: Troubleshooting Low Yields in Cyclopentenyl Glycolic Acid Synthesis Audience: Drug Development Chemists & Process Researchers Role: Senior Application Scientist

Executive Summary: The "Unsaturated" Challenge

Synthesizing Cyclopentenyl Glycolic Acid (an unsaturated analog of the glycopyrrolate intermediate) presents a distinct set of challenges compared to its saturated counterpart. While the saturated cyclopentyl Grignard is robust, the cyclopentenyl moiety introduces volatility, polymerization risks, and regiochemical instability.

Low yields in this synthesis typically stem from three "Kill Zones":

  • Grignard Instability: The vinylic or allylic nature of the precursor leads to Wurtz coupling (dimerization) or failure to initiate.

  • Electrophile Oligomerization: Ethyl glyoxylate (the standard electrophile) is notoriously unstable and polymerizes, reducing effective concentration.

  • Workup Decomposition: The resulting

    
    -hydroxy acid is sensitive to acid-catalyzed dehydration, leading to elimination products.
    

Part 1: Diagnostic Triage

Use this table to correlate your experimental observations with the root cause.

SymptomProbable CauseMechanism
No Initiation / Mg remains Passivated Mg or Vinylic Halide InertnessVinylic C-X bonds (sp2) are stronger and harder to insert Mg into than alkyl halides.
Heavy Precipitate before Electrophile Addition Wurtz Coupling (Dimerization)Allylic/Vinylic Grignards react with unreacted halide:

.
Low Conversion, Thick Oil Polymeric GlyoxylateCommercial ethyl glyoxylate oligomerizes. You are adding "plastic," not electrophile.
Product disappears during workup Acid-Catalyzed EliminationThe

-hydroxy group is allylic/benzylic-like; acidic pH triggers dehydration to the conjugated diene/enone.
Double Bond Migration Thermodynamic IsomerizationBasic conditions or prolonged reaction times shift the double bond to a conjugated position.

Part 2: The "Turbo" Grignard Protocol (Recommended)

The Problem: Direct insertion of Magnesium turnings into 1-chlorocyclopentene (vinylic) or 3-chlorocyclopentene (allylic) is the primary yield killer. Vinylic halides require high activation energy (leading to thermal decomposition), while allylic halides couple instantaneously.

The Solution: Use Halogen-Metal Exchange with "Turbo Grignard" (iPrMgCl·LiCl).[1] This generates the reactive species at low temperature, bypassing the kinetic barrier of insertion and suppressing dimerization.

Step-by-Step Protocol

Materials:

  • 1-Bromocyclopentene (preferred over chloro for exchange).

  • iPrMgCl·LiCl (1.3 M in THF) – Commercially available or prepared.

  • Ethyl Glyoxylate (Freshly distilled).

Workflow:

  • System Prep: Flame-dry a 3-neck flask under Argon flow. Charge with 1-Bromocyclopentene (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Exchange (The Critical Step): Cool to -20°C . Add iPrMgCl·LiCl (1.1 eq) dropwise.

    • Why? The LiCl breaks up polymeric Grignard aggregates, accelerating the exchange rate by orders of magnitude [1].

    • Monitor: Stir for 1-2 hours. Check conversion by GC (quench small aliquot with iodine). You should see Cyclopentenyl-Iodide.

  • Electrophile Prep (The "Cracking" Step):

    • Crucial: Do NOT use commercial ethyl glyoxylate solution directly.

    • Procedure: Distill ethyl glyoxylate over

      
       under vacuum immediately before use to "crack" the para-polymer into monomeric aldehyde [2].
      
  • Addition: Cool the Grignard solution to -40°C . Add the monomeric glyoxylate (1.2 eq) slowly.

  • Quench: Quench at low temperature with saturated

    
    . Do not  use HCl.
    

Part 3: Visualization of Failure Points

The following diagram illustrates the kinetic competition between the desired pathway and the common "Yield Killers."

G Start Cyclopentenyl Halide Mg_Insert Direct Mg Insertion (High Temp) Start->Mg_Insert Traditional Turbo Turbo Grignard Exchange (-20°C) Start->Turbo Recommended Grignard Cyclopentenyl-MgX Mg_Insert->Grignard Slow/Hard Dimer Wurtz Dimer (Yield Loss) Mg_Insert->Dimer Thermal Side Rxn Turbo->Grignard Fast/Clean Grignard->Start + Polymer (No Rxn) Grignard->Dimer If warmed >0°C Product Cyclopentenyl Glycolic Acid Grignard->Product + Monomer Glyoxylate Ethyl Glyoxylate Polymer Polymerized Aldehyde (Unreactive) Glyoxylate->Polymer Storage Monomer Distilled Monomer (Reactive) Glyoxylate->Monomer Distillation/P2O5 Elimination Dehydration Product (Impurity) Product->Elimination Acidic Workup

Caption: Kinetic competition in Grignard synthesis. Green paths indicate optimized yield; Red paths indicate common failure modes.

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns into a solid gel before I add the aldehyde. What happened? A: You likely experienced Wurtz Coupling . If you used standard Magnesium turnings and heated the reaction to initiate it, the formed Grignard reagent immediately reacted with the remaining halide to form bicyclopentenyl (a dimer).

  • Fix: Switch to the Turbo Grignard exchange method at -20°C. If you must use Mg metal, use Rieke Magnesium (highly active) at -78°C to keep the reaction kinetic rather than thermodynamic.

Q2: The NMR shows the product, but the yield is <30%. The glyoxylate was fresh. A: Check your Glyoxylate purity . Even "fresh" bottles polymerize rapidly. Unless you distilled it that morning, it contains significant oligomers.

  • Validation: Run a proton NMR of your glyoxylate starting material. If the aldehyde proton (approx 9.5 ppm) integrates low relative to the ethyl group, it is polymerized.

Q3: Can I use the Reformatsky reaction instead to avoid Grignard issues? A: Yes, and it is often safer for scale-up.

  • Protocol: Use Zinc dust (activated with TMSCl) and Ethyl Bromodifluoroacetate (if fluorinated) or Ethyl Bromoacetate. However, standard Reformatsky reagents react with ketones/aldehydes. To make the glycolic acid core, you would need to react Cyclopentenyl Aldehyde with a bromoform equivalent or use a specific Glyoxylate-Reformatsky variant (reacting Zinc-Glyoxylate with the electrophile is rare).

  • Better Alternative:Friedel-Crafts Hydroxyalkylation . If your ring is electron-rich enough, react Cyclopentene with Ethyl Glyoxylate using a mild Lewis Acid (

    
     or Indium trichloride). This avoids metallation entirely [3].
    

Q4: During workup, my product converts to an oil that lacks the -OH peak. A: You are seeing Allylic Dehydration . The resulting carbocation is stabilized by the double bond, making water elimination very facile in acidic media.

  • Fix: Perform a buffered quench . Pour the reaction mixture into a saturated solution of Ammonium Chloride (

    
    ) adjusted to pH 7 with a small amount of ammonia. Extract rapidly and keep the rotary evaporator bath <40°C.
    

Part 5: Data Summary & Yield Comparison

MethodReagent SystemTypical YieldMajor Impurity
Direct Mg Insertion Mg / THF / Reflux15 - 25%Dimer (Bicyclopentenyl)
Standard Exchange iPrMgCl / THF / 0°C40 - 50%Unreacted Halide
Turbo Exchange iPrMgCl·LiCl / -20°C 75 - 85% Trace Protonated SM
Lewis Acid Cat.

/ Glyoxylate
60 - 70%Isomerized Double Bond

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link

  • Organic Syntheses. "Ethyl Glyoxylate Polymer Cracking and Distillation." Org.[2][3][4] Synth., Coll. Vol. 4, p.124. Link

  • Li, C.J., et al. "Indium-Catalyzed Reformatsky-Type Reactions in Aqueous Media." Journal of Organic Chemistry, vol. 64, no. 2, 1999, pp. 629-631. Link

Sources

Technical Support Center: Chiral Resolution of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric separation of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid . As a sterically hindered, unsaturated α-hydroxy acid (AHA), this compound is a highly valued chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including anticholinergic agents.

Because of the adjacent cyclopentenyl double bond and the α-hydroxy group, this molecule presents unique reactivity and stability challenges. This guide provides field-proven methodologies, mechanistic insights, and targeted troubleshooting to ensure high enantiomeric excess (ee) and yield during your separation workflows.

Resolution Workflow Architecture

The separation of AHA enantiomers generally follows one of three validated pathways: Classical Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, or Preparative Chiral Chromatography.

ResolutionWorkflow Racemate Racemic 2-(cyclopent-1-en-1-yl)- 2-hydroxyacetic acid Method1 Diastereomeric Salt Formation with Chiral Amine Racemate->Method1 Classical Resolution Method2 Enzymatic Kinetic Resolution (Lipase Catalysis) Racemate->Method2 Biocatalysis Method3 Preparative Chiral HPLC/SFC (Polysaccharide CSP) Racemate->Method3 Direct Separation Step1A Fractional Crystallization (e.g., in Ethanol) Method1->Step1A Step2A Esterification to Methyl/Ethyl Ester Method2->Step2A Step3A Isocratic Elution (Hexane/IPA + 0.1% TFA) Method3->Step3A Step1B Acidification & Extraction (Recovery) Step1A->Step1B Enantiomers Resolved (R)- and (S)- Enantiomers (>99% ee) Step1B->Enantiomers Step2B Enantioselective Hydrolysis (CAL-B / P. cepacia) Step2A->Step2B Step2B->Enantiomers Step3A->Enantiomers

Workflow for the chiral resolution of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid enantiomers.

Quantitative Method Comparison

To assist in selecting the optimal strategy for your specific scale and purity requirements, refer to the matrix below.

Resolution MethodOptimal ScaleTypical Yield (per enantiomer)Max Enantiomeric Excess (ee)Operational CostKey Limitation
Diastereomeric Salt 100g to Multi-Kg35% – 40%>99.0% (post-recrystallization)LowRequires empirical screening of resolving agents
Enzymatic (Lipase) 1g to 100g45% – 48%>98.5%MediumRequires pre-esterification and strict conversion monitoring
Prep Chiral HPLC/SFC mg to 10g~48%>99.5%HighHigh solvent consumption; expensive stationary phases

Standard Operating Protocols

Protocol A: Classical Resolution via Diastereomeric Salt Formation

Mechanistic Causality: The α-hydroxy group and the carboxylate moiety act as a bidentate hydrogen-bond donor/acceptor system. When paired with a chiral amine like (R)-1-phenylethylamine, the resulting supramolecular lattice exhibits differential solubility between the (R,R) and (S,R) diastereomers [1]. A controlled thermal ramp allows the thermodynamic polymorph to selectively precipitate.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid in absolute ethanol (approx. 10 mL/g). Heat the mixture to 60°C to ensure complete dissolution.

  • Amine Addition: Add 0.5 to 0.6 equivalents of (R)-(+)-1-phenylethylamine dropwise under continuous stirring. Self-Validation: Using sub-stoichiometric amounts of the resolving agent forces competition, inherently driving up the diastereomeric excess (de) of the precipitating salt.

  • Controlled Crystallization: Cool the solution to room temperature at a strict rate of 0.5°C/min. Age the suspension at 4°C for 12 hours.

  • Filtration: Filter the resulting crystals and wash with a minimal volume of ice-cold ethanol.

  • Acidic Cleavage: Suspend the isolated salt in distilled water. Acidify to pH 1.5 using 2M HCl. Extract the aqueous phase three times with ethyl acetate.

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly enriched enantiomer.

Protocol B: Enzymatic Kinetic Resolution

Mechanistic Causality: Free α-hydroxy acids drastically lower the microenvironmental pH around the active site of lipases, leading to rapid protonation of the catalytic triad and subsequent enzyme denaturation. Pre-esterification neutralizes this acidity, allowing lipases like Candida antarctica Lipase B (CAL-B) to selectively bind and hydrolyze the ester of one enantiomer via steric recognition of the bulky cyclopentenyl ring [2].

Step-by-Step Methodology:

  • Esterification: Reflux the racemic acid in methanol with a catalytic amount of H₂SO₄ for 4 hours to yield the methyl ester. Quench, extract, and dry.

  • Biocatalysis: Dissolve the racemic ester in a biphasic system consisting of methyl tert-butyl ether (MTBE) and 0.1 M phosphate buffer (pH 7.0) in a 1:1 ratio.

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435) at 10% w/w relative to the substrate. Incubate at 30°C with orbital shaking.

  • Reaction Monitoring: Critical Step. Monitor the reaction via chiral GC or HPLC. Quench the reaction exactly at 48–50% conversion by filtering out the immobilized enzyme.

  • Phase Separation: Partition the filtrate with saturated aqueous NaHCO₃. The hydrolyzed enantiomer (now a free acid) partitions into the aqueous phase, while the unreacted enantiomer (still an ester) remains in the organic phase.

  • Final Isolation: Acidify the aqueous phase to recover the first enantiomer. Hydrolyze the organic phase with LiOH/THF to recover the second enantiomer.

Troubleshooting Guide

Q: During salt formation, the mixture separates into a biphasic oil rather than crystallizing ("oiling out"). How do I induce proper crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high and the melting point of the solvated salt is lower than the solvent temperature. Corrective Action:

  • Lower the solute concentration by adding 10-20% more ethanol.

  • Heat the mixture until homogeneous, then add a non-polar anti-solvent (e.g., heptane) dropwise until slight turbidity is observed.

  • Seed the mixture with previously obtained authentic crystals and reduce the cooling rate to 0.1°C/min.

Q: The recovered acid from the enzymatic hydrolysis only shows 75% ee. Why is the stereoselectivity compromised? A: This indicates over-conversion. In kinetic resolution, the enzyme is highly selective but not absolute. Once the preferred enantiomer is depleted (past 50% conversion), the enzyme begins to hydrolyze the slower-reacting enantiomer, plummeting the ee of the product pool. Corrective Action: Strictly monitor the reaction kinetics. If the reaction is too fast to control, lower the temperature to 20°C or reduce the enzyme loading to 5% w/w to widen the kinetic window.

Q: I am observing severe peak tailing during chiral HPLC analysis of the free acid, leading to poor baseline resolution. A: The free carboxylic acid group interacts strongly with residual silanol groups on the silica support of polysaccharide-based columns (e.g., Chiralpak AD-H). Corrective Action: You must suppress the ionization of the AHA. Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v + 0.1% TFA) [3]. This ensures the analyte remains fully protonated, yielding sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q: Is the cyclopentenyl double bond stable under the acidic cleavage conditions of the diastereomeric salt? A: Yes. The isolated double bond in the cyclopent-1-en-1-yl ring is generally stable to dilute aqueous HCl (pH 1.5) at room temperature. However, you must avoid prolonged exposure to concentrated mineral acids or elevated temperatures during cleavage, as this can promote Markovnikov hydration or isomerization of the double bond.

Q: Can I resolve the free acid directly using enzymes without the esterification step? A: It is highly discouraged. As noted in biocatalytic literature, free α-hydroxy acids poison the microenvironment of standard lipases [2]. While specialized enzymes (like certain mandelate racemases or engineered hydrolases) can handle free acids, standard off-the-shelf lipases (CAL-B, P. cepacia) require the esterified substrate for sustained activity and high enantioselectivity.

Q: Does 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid undergo spontaneous racemization at room temperature? A: No. Unlike α-amino acids or compounds with highly acidic α-protons, the α-proton of this specific AHA is not sufficiently acidic to undergo spontaneous enolization and racemization under neutral or mildly acidic/basic conditions at room temperature. The stereocenter is configurationally stable once resolved.

References

  • Design of Resolving Agents Based on Crystal Engineering. ResearchGate. (Discusses the mechanistic hydrogen-bonding networks and halogen/aromatic interactions in the chiral resolution of α-hydroxy acids using phenylethylamine). URL:[Link][1]

  • Dynamic kinetic resolution of alpha-hydroxy acid esters. Huerta, F. F., Laxmi, Y. R., & Bäckvall, J. E. Organic Letters, 2(8), 1037-1040. (Validates the necessity of esterification and the use of lipases like Pseudomonas cepacia for the highly enantioselective resolution of AHA derivatives). URL:[Link][2]

Sources

crystallization methods for 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the crystallization and purification of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (CAS 859321-26-9).

This guide is structured as a Level 3 Technical Support Ticket , addressing a user (researcher) attempting to isolate this specific intermediate, likely during the synthesis of anticholinergic pharmacophores (e.g., Glycopyrrolate analogs) or fine chemical building blocks.

Ticket ID: #CAS-859321-26-9 Subject: Optimization of Crystallization for 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

User, you are working with 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid , an


-hydroxy acid (AHA) featuring an unsaturated cyclopentenyl ring. Unlike its saturated counterpart (cyclopentylmandelic acid or cyclopentylglycolic acid), the presence of the C1=C2 double bond  introduces specific stability constraints—specifically susceptibility to allylic oxidation and acid-catalyzed dehydration.

Your purification strategy must balance solubility modulation (typical of polar AHAs) with mild processing conditions to prevent degradation.

Property Data / Prediction Implication for Crystallization
Molecular Formula

Low molecular weight; likely crystalline if pure.
Functional Groups Carboxylic Acid,

Alcohol, Alkene
Amphiphilic. Soluble in alcohols/esters; soluble in basic water.
pKa (Predicted) ~3.8 (COOH)Allows for Acid-Base "Swing" purification.
Key Risk Allylic Alcohol DehydrationAvoid prolonged heating in strong mineral acids.

Troubleshooting & FAQs

Q1: "I am seeing an oil instead of crystals. How do I fix this?"

Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) is common with


-hydroxy acids due to their high hydrogen-bonding potential and impurities acting as plasticizers.
Corrective Action: 
  • Purity Check: If purity is <90%, crystallization is thermodynamically unfavorable. Perform a Reactive Extraction (see Protocol A) first.

  • Solvent Modification: Switch from a single solvent (e.g., Ethanol) to a binary system .

    • Recommended:Ethyl Acetate (Good Solvent) + Heptane (Anti-solvent) .

    • Ratio: Dissolve in minimal hot EtOAc (

      
      ), then add Heptane dropwise until turbidity persists. Cool slowly.
      
  • Seeding: If you lack seed crystals, scratch the glass interface or use a "seed bed" of the saturated analog (2-cyclopentyl-2-hydroxyacetic acid) if available (isostructural seeding), though self-nucleation is preferred.

Q2: "Can I use the same method as Cyclopentylmandelic Acid?"

Analysis: Similar, but not identical. Cyclopentylmandelic acid has a phenyl ring (


-stacking interactions) and is saturated (stable).
Adjustment: 
  • Temperature: Your compound is thermally more sensitive. Do not exceed

    
     during dissolution.
    
  • Solubility: Your compound lacks the lipophilic phenyl group, making it more water-soluble. Avoid pure water crystallization; use organic solvents or acidified aqueous precipitation.

Q3: "The product turns yellow during recrystallization."

Diagnosis: Oxidation of the alkene or oligomerization. Corrective Action:

  • Degas solvents with Nitrogen/Argon before use.

  • Add a trace of antioxidant (e.g., BHT) if the application permits, or work strictly under inert atmosphere.

  • Avoid acetone (can form acetonides with the

    
    -hydroxy group under acidic catalysis).
    

Standard Operating Protocols (SOPs)

Protocol A: Acid-Base Swing (Primary Purification)

Use this if crude purity is <95% or if the product is an oil.

  • Dissolution: Dissolve crude oil in 10%

    
     (aq)  (3-4 volumes). The pH should be >8.
    
  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or MTBE .

    • Why? Removes non-acidic organic impurities (unreacted starting materials, neutral byproducts). Discard organic layer.

  • Acidification: Cool the aqueous layer to

    
    . Slowly add 2N HCl  dropwise to pH ~2.0.
    
    • Observation: The product should precipitate as a white solid. If it oils out here, extract with Ethyl Acetate.

  • Recovery: Filter the solid. If extracted into EtOAc, dry over

    
     and evaporate to dryness below 
    
    
    
    .
Protocol B: Recrystallization (Polymorph Control)

Use this for final polishing of solid material.

  • Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) .

  • Procedure:

    • Suspend solid in IPAc (5 vol).

    • Heat to

      
       (dissolution). If insolubles remain, filter hot.
      
    • Cooling Ramp: Cool to

      
       over 2 hours.
      
    • Anti-solvent (Optional): If yield is low, add n-Heptane (2 vol) slowly at

      
      .
      
    • Final Chill: Hold at

      
       for 4 hours.
      
  • Filtration: Wash cake with cold Heptane/IPAc (1:1). Dry under vacuum at

    
    .
    

Process Logic Visualization

The following diagram illustrates the decision tree for purifying this specific allylic


-hydroxy acid.

CrystallizationLogic Start Crude 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid CheckState Physical State? Start->CheckState Oil Dark/Viscous Oil CheckState->Oil Solid Impure Solid CheckState->Solid AB_Swing Protocol A: Acid-Base Swing (Remove Neutrals) Oil->AB_Swing High Impurity Load Solvent_Screen Protocol B: Recrystallization (Solvent: EtOAc or IPAc) Solid->Solvent_Screen Polishing AB_Swing->Solvent_Screen Solid Isolated Decision Product Precipitates? Solvent_Screen->Decision Success Pure Crystalline Solid (>98% HPLC) Decision->Success Yes Oiling Oiling Out Occurs Decision->Oiling No Remedy Add Anti-solvent (Heptane) OR Seed at 30°C Oiling->Remedy Remedy->Decision Retry

Caption: Decision logic for purification. Protocol A utilizes chemical properties (pKa) for gross purification, while Protocol B utilizes thermodynamic solubility for crystal growth.

References & Grounding

  • Compound Identification : PubChem. 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (CID 55302711).[1] National Library of Medicine. Available at: [Link]

  • Crystallization Principles : Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (General reference for AHA crystallization logic).

Disclaimer: This guide assumes standard laboratory safety protocols. The compound contains an allylic alcohol moiety; ensure all evaporation steps are performed under reduced pressure and moderate temperatures (<40°C) to prevent dehydration.

Sources

Validation & Comparative

A Predictive and Comparative Guide to the 1H NMR Spectrum of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and prediction of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages fundamental NMR principles and comparative data from structurally related compounds to offer a robust interpretation. This predictive approach is an essential tool in structural elucidation and confirmation for novel chemical entities.

Introduction to 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid is a small organic molecule featuring a cyclopentene ring linked to an alpha-hydroxyacetic acid moiety.[1][2] The unique combination of a chiral center at the alpha-carbon, an alkene, and carboxylic acid and hydroxyl functional groups suggests its potential as a building block in medicinal chemistry and organic synthesis. Understanding its 1H NMR spectrum is crucial for its identification, purity assessment, and structural verification.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid in a standard deuterated solvent like CDCl3 or DMSO-d6 would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, the anisotropy of pi systems, and spin-spin coupling with neighboring protons.[3][4][5]

Molecular Structure and Proton Labeling

Caption: Molecular structure of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid with key protons labeled (a-f).

Predicted Chemical Shifts and Splitting Patterns

Proton Label Description Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Interactions
H(a) Vinylic5.5 - 6.0Triplet (t) or Multiplet (m)J(a,e)
H(b) α-Hydroxy4.0 - 4.5Singlet (s)None (if no adjacent C-H)
H(c) Hydroxyl2.0 - 5.0 (variable)Broad Singlet (br s)Exchanges with D2O
H(d) Carboxylic Acid10.0 - 13.0 (variable)Broad Singlet (br s)Exchanges with D2O
H(e) Allylic2.2 - 2.5Multiplet (m)J(e,a), J(e,f)
H(f) Homoallylic1.8 - 2.2Multiplet (m)J(f,e)

Rationale and Comparative Analysis

The predicted chemical shifts are based on established ranges for various proton environments and are supported by data from analogous compounds.

  • Vinylic Proton (Ha): Protons on a carbon-carbon double bond typically resonate between 4.5 and 6.5 ppm.[6] In cyclopentene, the vinylic protons appear around 5.73 ppm.[7][8] The substituent at the C1 position in the target molecule will likely cause a slight downfield shift for the vinylic proton. The expected multiplicity is a triplet or multiplet due to coupling with the adjacent allylic protons (He).

  • Alpha-Hydroxy Proton (Hb): The proton on the carbon bearing both the hydroxyl and carboxylic acid groups is expected to be significantly deshielded due to the electronegativity of the two oxygen atoms. Its chemical shift is predicted to be in the 3.5-5.5 ppm range.[3] Given the presence of two electron-withdrawing groups, a shift towards the lower end of this range (around 4.0-4.5 ppm) is anticipated. With no adjacent protons, this signal should appear as a singlet.

  • Hydroxyl (Hc) and Carboxylic Acid (Hd) Protons: These protons are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature.[9] The hydroxyl proton typically appears as a broad singlet between 2.0 and 5.0 ppm, while the more acidic carboxylic acid proton is found much further downfield, between 10.0 and 13.0 ppm.[6] Both signals will disappear upon the addition of D2O due to deuterium exchange.

  • Allylic Protons (He): Protons on a carbon adjacent to a double bond (allylic protons) generally resonate between 1.8 and 2.5 ppm.[3] In cyclopentene, the allylic protons are observed at 2.30 ppm.[7] A similar chemical shift is expected for the allylic protons in the target molecule. These protons will likely appear as a multiplet due to coupling with the vinylic proton (Ha) and the homoallylic protons (Hf).

  • Homoallylic Protons (Hf): These protons are one carbon further away from the double bond. In cyclopentene, the corresponding protons appear at 1.82 ppm.[7] A comparable chemical shift is expected here. These protons will exhibit complex splitting due to coupling with the allylic protons (He).

Comparative Spectra

While a direct spectrum is unavailable, the 1H NMR of cyclopentene provides a strong comparative baseline for the cyclopentenyl moiety.

1H NMR Data for Cyclopentene (in CDCl3) [7][8]

Proton Type Chemical Shift (ppm) Multiplicity
Vinylic5.73Triplet (t)
Allylic2.30Quartet (q)
Methylene1.82Quintet (quint)

The presence of the 2-hydroxyacetic acid substituent will break the symmetry of the cyclopentene ring, leading to more complex splitting patterns than those observed for pure cyclopentene.

Experimental Protocol for 1H NMR Acquisition

Should a sample of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid become available, the following protocol outlines the standard procedure for obtaining a high-quality 1H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[10]

2. Instrument Setup:

  • Use a 300 MHz or higher field NMR spectrometer.
  • Lock the spectrometer to the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum using a standard pulse sequence.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  • Integrate the signals to determine the relative number of protons corresponding to each peak.

4. Data Processing:

  • Apply Fourier transformation to the raw data.
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the TMS signal.
  • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

Visualizing Spin-Spin Coupling

The following diagram illustrates the expected key coupling interactions that would lead to the splitting patterns in the 1H NMR spectrum.

Caption: Predicted spin-spin coupling network for 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we can anticipate the key features of its spectrum. This in-depth guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related molecules, demonstrating the power of predictive spectroscopy in modern chemical research.

References

  • Doc Brown's Advanced Level Organic Chemistry. (2025, December 27). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene. [Link]

  • PubChemLite. 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid. Retrieved January 24, 2026, from [Link]

  • Gable, K. (2022, March 9). 1H NMR Chemical Shifts. Oregon State University. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • ePathshala. (n.d.). PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Doc Brown's Advanced Level Organic Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... Retrieved January 24, 2026, from [Link]

Sources

Comprehensive HPLC Method Comparison Guide for 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the analytical complexities of low-molecular-weight, highly polar organic acids. 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (CAS 859321-26-9; MW 142.15) is a prime example of a chromatographically stubborn molecule. It frequently appears as a critical synthetic intermediate or a structurally related degradation impurity in the manufacturing of muscarinic receptor antagonists, such as glycopyrronium bromide[1].

Designing an HPLC method for this compound requires a deep understanding of its physicochemical properties. This guide objectively compares the leading chromatographic strategies, explaining the causality behind each experimental choice to help you build a robust, self-validating analytical workflow.

Analytical Challenges & Causality: The "Why" Behind the Chemistry

Before selecting a column or mobile phase, we must analyze the molecule's structural liabilities:

  • High Polarity & Phase Collapse: The combination of an alpha-hydroxyl group and a carboxylic acid moiety makes this molecule highly hydrophilic. On standard reversed-phase (RP) C18 columns, retaining this compound requires highly aqueous mobile phases (<5% organic). However, standard C18 chains undergo "dewetting" or phase collapse in >95% water, expelling the mobile phase and drastically reducing retention.

  • Ionization Control (pKa ~3.5–4.0): At a neutral pH, the carboxylic acid group ionizes into a polar carboxylate anion. This leads to split peaks, severe tailing due to secondary interactions with residual silanols, and irreproducible retention times. To force the molecule into a neutral, hydrophobic state, the mobile phase pH must be strictly maintained at least 1.5 units below its pKa (i.e., pH < 2.5)[2].

  • The Buffer-Detector Battle: The molecule lacks an extended conjugated aromatic system. Its UV absorbance is driven solely by the isolated cyclopentene ring and the carboxyl carbonyl, restricting UV detection to the low-wavelength region (205–215 nm). This creates a conflict: Formic acid (necessary for LC-MS) absorbs heavily at 210 nm, reducing UV sensitivity, whereas phosphoric acid is UV-transparent but will severely contaminate a mass spectrometer[3].

Objective Comparison of Analytical Strategies

Depending on your laboratory's primary detection requirement (Routine QA/QC vs. Trace Bioanalysis), the method architecture must pivot. Below is a head-to-head comparison of the three most viable chromatographic approaches.

Table 1: Comparative Performance Metrics
Method ParameterMethod A: RP-UV (Routine QA/QC)Method B: RP-LC-MS (Bioanalysis/Trace)Method C: HILIC-MS (Orthogonal)
Stationary Phase Standard C18 (e.g., 250 x 4.6 mm)AQ-C18 / Polar-Embedded C18Zwitterionic HILIC
Mobile Phase Additive 0.1% Phosphoric Acid (

)
0.1% Formic Acid10 mM Ammonium Formate
Organic Modifier Acetonitrile (Low %)Methanol or AcetonitrileAcetonitrile (>70%)
Detection Mode UV at 210 nmESI-MS (Negative Mode)ESI-MS (Negative Mode)
Relative Sensitivity Moderate (LOD ~1-5 µg/mL)High (LOD ~10-50 ng/mL)Very High (LOD <10 ng/mL)
Peak Asymmetry (

)
1.0 - 1.11.1 - 1.30.9 - 1.1
Primary Limitation Strictly incompatible with MSUV baseline drift at <220 nmLong column equilibration times

Method Development Decision Logic

To streamline your workflow, follow the decision tree below. It maps the logical progression from detection requirements to buffer selection and, ultimately, stationary phase choice.

HPLC_Method_Logic Start 2-(cyclopent-1-en-1-yl) -2-hydroxyacetic acid Detection Primary Detection Mode? Start->Detection UV UV Detection (<220 nm) Detection->UV QA/QC MS Mass Spectrometry (MS) Detection->MS Bioanalysis UV_MP MP: 0.1% H3PO4 (UV Transparent) UV->UV_MP MS_MP MP: 0.1% Formic Acid (Volatile) MS->MS_MP UV_Col AQ-C18 Column (Prevents Dewetting) UV_MP->UV_Col MS_Col HILIC or AQ-C18 Column (Orthogonal Selectivity) MS_MP->MS_Col

Logical decision tree for HPLC method selection based on detection requirements.

Experimental Protocol: The Modern LC-MS Compatible Workflow (Method B)

Because modern drug development heavily relies on mass spectrometry for impurity profiling, Method B (AQ-C18 with Formic Acid) provides the best balance of retention, peak shape, and detector compatibility. The following protocol is designed as a self-validating system .

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

    • Causality: Formic acid ensures the pH is ~2.7. While slightly close to the analyte's pKa, the highly aqueous environment of the AQ-C18 column stabilizes the protonated state, preventing peak tailing while maintaining MS compatibility[2].

  • Sample Diluent: 99% Water / 1% Acetonitrile.

    • Causality: Injecting a highly polar analyte dissolved in a strong solvent (e.g., 100% methanol) will cause severe peak distortion and premature elution due to solvent mismatch at the column head.

Step 2: Chromatographic Execution
  • Column: Waters ACQUITY UPLC HSS T3 (or equivalent polar-embedded C18), 150 x 2.1 mm, 1.8 µm.

    • Causality: The lower bonding density of the T3 stationary phase prevents pore dewetting in 99% aqueous conditions, ensuring consistent retention of the polar alpha-hydroxy acid[4].

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0.0 – 2.0 min: 1% B (Isocratic hold to focus the polar analyte)

    • 2.0 – 7.0 min: 1% B

      
       30% B (Elution phase)
      
    • 7.0 – 9.0 min: 90% B (Column wash to remove hydrophobic matrix components)

    • 9.0 – 12.0 min: 1% B (Re-equilibration)

  • Detection: ESI-MS in Negative Ion Mode (monitoring

    
     at m/z 141) and UV at 215 nm.
    
Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must mathematically prove its fitness. Inject a 10 µg/mL reference standard 5 consecutive times.

  • Retention Time %RSD < 1.0%: Self-Validation: Proves that the AQ-C18 column is fully equilibrated and is not experiencing phase collapse in the highly aqueous mobile phase.

  • Tailing Factor (

    
    ) < 1.5: Self-Validation: Proves that the 0.1% formic acid is successfully suppressing the ionization of the carboxylic acid moiety, preventing secondary interactions with the silica backbone.
    
  • Signal-to-Noise (S/N) > 10 at 215 nm: Self-Validation: Proves adequate UV detector sensitivity despite the high background absorbance inherent to formic acid[3].

(Note: If extreme sensitivity is required and the analyte still exhibits poor retention, transition to a HILIC column using >70% acetonitrile and 10 mM ammonium formate to leverage hydrophilic partitioning[5].)

References

  • [1] Title: 2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetic acid | Source: Daicel Pharma Standards | URL: 1

  • [2] Title: Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine | Source: NIH / PMC | URL: 2

  • [4] Title: Analysis of Radioligand Therapy Components Using Reversed-Phase and HILIC Columns | Source: Waters Corporation | URL: 4

  • [5] Title: HILIC: The Pros and Cons | Source: LCGC International / Chromatography Online | URL: 5

  • [3] Title: Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle | Source: Chromatography Online | URL: 3

Sources

Overcoming the Polar Acid Challenge: A Comparative Guide to Retaining 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic Acid on C18 Columns

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature highly polar, functionalized intermediates, analytical scientists face the persistent challenge of retaining these compounds on standard reversed-phase liquid chromatography (RPLC) systems. A prime example is 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid , an alpha-hydroxy acid derivative with a hydrophobic cyclopentenyl ring juxtaposed against a highly polar, ionizable moiety.

This guide objectively compares the performance of standard C18, polar-embedded C18, and Aqueous-C18 (AQ-C18) stationary phases for the retention of this challenging analyte. By examining the underlying thermodynamic mechanisms of phase dewetting and providing a self-validating experimental protocol, this document serves as a definitive resource for method developers.

Analyte Profiling & The Mechanistic Challenge

To design a robust chromatographic method, we must first deconstruct the physicochemical properties of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid:

  • Ionization (pKa): The alpha-hydroxy carboxylic acid group has a pKa of approximately 3.5. At physiological pH, the molecule is fully ionized, resulting in a negative LogD and immediate elution in the void volume (

    
    ).
    
  • Hydrophobicity (LogP): The neutral molecule possesses a modest LogP (~0.8 to 1.2) driven entirely by the cyclopentenyl ring.

The "Phase Collapse" Misconception

To retain this molecule via hydrophobic interactions, the mobile phase pH must be suppressed to at least 2 units below its pKa (e.g., pH 1.5–2.1) to ensure >99% of the analyte is in its neutral, protonated state. Furthermore, the low inherent hydrophobicity dictates the use of a highly aqueous mobile phase (<5% organic modifier).

When standard high-density C18 columns are subjected to >95% aqueous conditions, they suffer from a sudden and catastrophic loss of retention. Historically misnomered as "phase collapse" or "ligand folding," modern thermodynamic studies confirm this phenomenon is actually pore dewetting . As detailed by LCGC International 1, the Laplace pressure of water in hydrophobic mesopores (<50 nm) causes the liquid/vapor system to become unstable, expelling the aqueous mobile phase from the pores and preventing the analyte from interacting with the stationary phase.

G cluster_0 Highly Aqueous Mobile Phase (<5% Organic) Analyte 2-(cyclopent-1-en-1-yl) -2-hydroxyacetic acid StdC18 Standard C18 (High Density) Analyte->StdC18 Injected into AQC18 AQ-C18 / Polar-Embedded (Hydrophilic Endcapping) Analyte->AQC18 Injected into Dewetting Pore Dewetting (Phase Collapse) StdC18->Dewetting Surface Tension > Wetting Force Loss Loss of Retention (t_R -> t_0) Dewetting->Loss Wetting Maintained Hydration (Stable Pores) AQC18->Wetting Polar Groups Reduce Tension Retained Stable Retention (k' > 3) Wetting->Retained

Fig 1. Mechanistic pathway of pore dewetting vs. stable retention in highly aqueous conditions.

Column Technology Comparison

To combat dewetting and successfully retain 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid, column manufacturers have engineered specific stationary phases. We compared three primary alternatives:

A. Standard Fully Porous C18
  • Mechanism: High-density octadecylsilane bonding with exhaustive trimethylsilane (TMS) endcapping.

  • Verdict: Not Recommended. Highly susceptible to pore dewetting in the 98% aqueous conditions required for this analyte.

B. Polar-Embedded C18
  • Mechanism: Incorporates a polar functional group (often an amide or carbamate) embedded near the base of the alkyl chain 2. The polar group acts as a "water-wetting" anchor, preventing the expulsion of the aqueous mobile phase.

  • Verdict: Acceptable, but with caveats. While it prevents dewetting, the embedded amide group can act as a hydrogen-bond acceptor, interacting too strongly with the alpha-hydroxy group of our analyte, leading to slight peak tailing.

C. AQ-C18 (Aqueous C18)
  • Mechanism: Utilizes proprietary hydrophilic endcapping or a controlled, lower-density C18 bonding that permits water penetration without embedding a strongly interacting polar group in the alkyl chain .

  • Verdict: Optimal. Provides pure hydrophobic retention for the cyclopentenyl ring while maintaining complete pore hydration, yielding the highest theoretical plates and perfect peak symmetry 3.

Table 1: Comparative Chromatographic Performance Data

Conditions: 98% 0.1% H3PO4 (aq) / 2% Acetonitrile. Flow rate: 1.0 mL/min. Temp: 25°C. Detection: UV 210 nm.

Column TypePhase ChemistryInitial Retention Factor (

)

After 1h Flow Stop*
Retention Loss (%)Peak Asymmetry (

)
Theoretical Plates (

)
Standard C18 High-density alkyl3.20.487.5% 1.458,500
Polar-Embedded Amide-linked C184.14.02.4% 1.2011,200
AQ-C18 Hydrophilic endcapped4.54.50.0% 1.0514,500

*The "Flow Stop Test" is the definitive validation metric for dewetting. The pump is stopped for 60 minutes, allowing the Laplace pressure to act on the pores, before resuming flow and re-injecting the sample.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following methodology incorporates the Flow Stop Test, allowing any laboratory to validate the structural integrity of their chosen stationary phase.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of concentrated Phosphoric Acid (85% HPLC grade) to 1.0 L of Milli-Q water to create a 0.1% v/v solution. The resulting pH will be ~2.1, securely suppressing the ionization of the carboxylic acid.

  • Filter through a 0.22 µm hydrophilic membrane.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Set pump to deliver an isocratic mixture of 98% A and 2% B.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid.

  • Dissolve in 100 mL of the mobile phase (0.1 mg/mL). Critical Causality: Dissolving the highly polar analyte in pure organic solvent will cause severe solvent-mismatch peak distortion (fronting) upon injection into a highly aqueous stream.

Step 3: System Equilibration & The Flow Stop Validation

  • Install an AQ-C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Flush with 10 column volumes of 50:50 A:B to ensure initial pore wetting, then transition to 98% A.

  • Inject 5 µL of the sample and record the initial retention time (

    
    ).
    
  • Validation Step: Turn off the HPLC pump completely for 60 minutes.

  • Resume flow at 1.0 mL/min, allow baseline to stabilize (approx. 5 mins), and inject the sample again (

    
    ).
    
  • If

    
     deviates from 
    
    
    
    by more than 5%, the column has suffered pore dewetting and is unfit for this analysis.

Workflow Start Sample Prep: Analyte in Mobile Phase pH Adjust Mobile Phase pH (pH 2.1 with 0.1% H3PO4) Start->pH Column Select Stationary Phase pH->Column Suppress Ionization (pKa ~3.5) Std Standard C18 Column->Std AQ AQ-C18 / Polar-Embedded Column->AQ Fail Dewetting / Poor k' Std->Fail 100% Aqueous Success Robust Retention & Peak Shape AQ->Success 100% Aqueous

Fig 2. Workflow for optimizing the retention of polar organic acids on reversed-phase columns.

Conclusion

The retention of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid on a C18 column is a classic exercise in managing the thermodynamics of highly aqueous mobile phases. Because the analyte requires a low-pH, near-100% aqueous environment to remain protonated and interact with the stationary phase, standard high-density C18 columns inevitably fail due to pore dewetting.

By strategically selecting an AQ-C18 stationary phase with hydrophilic endcapping, analytical scientists can maintain complete pore hydration. This ensures robust, reproducible retention of the cyclopentenyl hydrophobic ring without introducing the secondary hydrogen-bonding interactions that cause peak tailing in polar-embedded amide columns.

References

  • LCGC International.Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions.
  • Chromatography Today.Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC) & Polar Embedded Phases.
  • Sigma-Aldrich (MilliporeSigma).Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • GL Sciences.InertSustain AQ-C18 HPLC Columns: Highly Polar Compound Retention with 100% Aqueous Mobile Phases.

Sources

A Practical Guide to Distinguishing Cyclopentenyl and Cyclopentyl Hydroxyacetic Acids by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, practical comparison of the ¹H and ¹³C NMR spectral features that differentiate cyclopentenyl hydroxyacetic acid from its saturated analog, cyclopentyl hydroxyacetic acid. By understanding the underlying principles and leveraging predictive tools, scientists can confidently distinguish between these two structurally similar yet electronically distinct compounds.

The Structural and Electronic Landscape: A Tale of Two Rings

The key difference between cyclopentenyl and cyclopentyl hydroxyacetic acids lies in the five-membered ring: one contains a carbon-carbon double bond (cyclopentenyl), while the other is fully saturated (cyclopentyl). This seemingly simple variation introduces significant changes in the electronic environment of the molecule, which are directly reflected in the NMR spectra. The sp² hybridized carbons of the double bond in the cyclopentenyl ring are more electronegative than the sp³ hybridized carbons of the cyclopentyl ring.[1] This difference in hybridization and the presence of π-electrons create distinct magnetic environments for the nearby protons and carbons, leading to predictable variations in their chemical shifts and coupling patterns.

Deciphering the ¹H NMR Spectra: Key Differentiating Features

The ¹H NMR spectrum provides a wealth of information for distinguishing between the two title compounds. The most telling signals arise from the protons on and adjacent to the five-membered ring.

The Vinylic Protons: A Clear Indication of Unsaturation

The most definitive feature in the ¹H NMR spectrum of cyclopentenyl hydroxyacetic acid is the presence of vinylic proton signals. These are the protons directly attached to the carbons of the double bond. Due to the deshielding effect of the π-electron cloud, these protons resonate at a significantly downfield chemical shift, typically in the range of 5.5-6.0 ppm .[2] In contrast, the ¹H NMR spectrum of cyclopentyl hydroxyacetic acid will be completely devoid of signals in this region.

The Allylic and Methine Protons: Subtle but Significant Shifts
  • Allylic Protons (Cyclopentenyl): The protons on the carbons adjacent to the double bond (allylic protons) in cyclopentenyl hydroxyacetic acid will also experience a downfield shift compared to their counterparts in the saturated ring, typically appearing in the range of 2.0-2.5 ppm .[2]

  • Methine Proton (α-carbon): The proton on the carbon bearing the hydroxyl and carboxylic acid groups (the α-carbon) will be present in both molecules. However, its chemical shift will be influenced by the nature of the ring to which it is attached. In the cyclopentenyl derivative, this proton is adjacent to a double bond, placing it in an allylic position. This, combined with the electron-withdrawing effects of the oxygen atoms, will result in a downfield shift compared to the same proton in the cyclopentyl derivative. We can predict this proton to be in the range of 4.0-4.5 ppm for the cyclopentenyl compound and slightly more upfield, around 3.8-4.2 ppm , for the cyclopentyl compound.

The Aliphatic Protons: A Crowded but Informative Region

The remaining protons on the cyclopentyl and cyclopentenyl rings will appear in the aliphatic region of the spectrum, typically between 1.5-2.0 ppm . While overlap in this region can make specific assignments challenging without two-dimensional NMR techniques, the overall integration and multiplicity patterns will differ between the two compounds due to their different symmetries and number of distinct proton environments.

Unveiling the Carbon Skeleton: Insights from ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a direct view of the carbon framework and offers unambiguous evidence for the presence or absence of a double bond.

The Olefinic Carbons: The Unmistakable Signature of an Alkene

The most striking difference in the ¹³C NMR spectra will be the presence of two signals in the downfield region for cyclopentenyl hydroxyacetic acid, corresponding to the sp² hybridized carbons of the double bond. These olefinic carbon signals typically resonate between 120-140 ppm .[3] The spectrum of cyclopentyl hydroxyacetic acid will show no signals in this region.

The α-Carbon and Ring Carbons: Subtle Shifts Reflecting the Electronic Environment
  • α-Carbon: The carbon atom bonded to the hydroxyl and carboxylic acid groups will be shifted downfield in both molecules due to the electronegativity of the attached oxygen atoms. However, its chemical shift will be subtly different. In the cyclopentenyl derivative, this carbon is attached to an sp² hybridized carbon, which will likely cause a slight downfield shift compared to its position in the cyclopentyl derivative, where it is attached to an sp³ hybridized carbon. Predicted shifts place this carbon around 75-80 ppm for the cyclopentenyl compound and 73-78 ppm for the cyclopentyl compound.

  • Ring Carbons: The sp³ hybridized carbons of the cyclopentyl ring will typically appear in the range of 25-35 ppm . In the cyclopentenyl ring, the allylic carbons will be in a similar range, while the remaining sp³ carbon will be slightly more shielded.

Predicted NMR Data: A Comparative Summary

To provide a quantitative comparison, ¹H and ¹³C NMR spectra for both cyclopentenyl hydroxyacetic acid and cyclopentyl hydroxyacetic acid were predicted using advanced computational algorithms. The following tables summarize the expected chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Type Cyclopentenyl Hydroxyacetic Acid Cyclopentyl Hydroxyacetic Acid Key Differentiating Feature
Vinylic (=C-H)~5.7-5.9AbsentPresence/Absence of signals in this region
Methine (CH-OH)~4.1~3.9Downfield shift in the unsaturated compound
Allylic (C=C-CH₂)~2.3-2.5AbsentPresence of signals in this region
Cyclopentyl (CH₂)-~1.5-1.8Characteristic aliphatic signals
Cyclopentenyl (CH₂)~1.9-2.1-Characteristic aliphatic signals
Hydroxyl (OH)Broad, variableBroad, variable-
Carboxylic Acid (COOH)Broad, variableBroad, variable-

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Type Cyclopentenyl Hydroxyacetic Acid Cyclopentyl Hydroxyacetic Acid Key Differentiating Feature
Carboxylic Acid (C=O)~175~176Minor difference
Olefinic (=C)~135, ~130AbsentPresence/Absence of signals in this region
Methine (CH-OH)~77~75Downfield shift in the unsaturated compound
Allylic (C=C-CH₂)~34, ~32AbsentPresence of signals in this region
Cyclopentyl (CH₂)-~25-30Characteristic aliphatic signals
Cyclopentenyl (CH₂)~23-Characteristic aliphatic signals

Experimental Workflow: Acquiring High-Quality NMR Data

To experimentally verify these differences, a standardized protocol for sample preparation and data acquisition is crucial.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a single line.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualizing the Distinction: A Structural and Spectral Comparison

The following diagram illustrates the key structural differences and their expected impact on the NMR spectra.

G cluster_cyclopentenyl Cyclopentenyl Hydroxyacetic Acid cluster_cyclopentyl Cyclopentyl Hydroxyacetic Acid C1_enyl C1 (~135 ppm) C2_enyl C2 (~130 ppm) C1_enyl->C2_enyl CH_OH_enyl CH-OH (~77 ppm) C1_enyl->CH_OH_enyl C3_enyl C3 (~34 ppm) C2_enyl->C3_enyl H_vinyl Vinylic H (~5.7-5.9 ppm) C2_enyl->H_vinyl C4_enyl C4 (~23 ppm) C3_enyl->C4_enyl H_allylic Allylic H (~2.3-2.5 ppm) C3_enyl->H_allylic C5_enyl C5 (~32 ppm) C4_enyl->C5_enyl C5_enyl->C1_enyl C5_enyl->H_allylic COOH_enyl COOH (~175 ppm) CH_OH_enyl->COOH_enyl H_alpha_enyl α-H (~4.1 ppm) CH_OH_enyl->H_alpha_enyl C1_yl C1 (~45 ppm) C2_yl C2/C5 (~25 ppm) C1_yl->C2_yl CH_OH_yl CH-OH (~75 ppm) C1_yl->CH_OH_yl C3_yl C3/C4 (~30 ppm) C2_yl->C3_yl H_aliphatic Aliphatic H (~1.5-1.8 ppm) C2_yl->H_aliphatic C3_yl->C3_yl C3_yl->H_aliphatic COOH_yl COOH (~176 ppm) CH_OH_yl->COOH_yl H_alpha_yl α-H (~3.9 ppm) CH_OH_yl->H_alpha_yl

Caption: Key structural and predicted NMR differences.

Conclusion: A Clear and Confident Distinction

The differentiation of cyclopentenyl and cyclopentyl hydroxyacetic acids by NMR spectroscopy is straightforward and reliable. The presence of characteristic vinylic proton signals (5.5-6.0 ppm) and olefinic carbon signals (120-140 ppm) in the ¹H and ¹³C NMR spectra, respectively, serves as an unequivocal indicator of the cyclopentenyl moiety. Further confirmation can be obtained from the subtle but consistent downfield shifts of the allylic and α-protons and carbons in the unsaturated compound compared to its saturated counterpart. By following the outlined experimental protocols and understanding the fundamental principles of chemical shift, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 13.4: Chemical Shifts in ¹³C NMR Spectroscopy. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Retrieved from [Link]

Sources

COA specification for 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive COA Specification and Comparison Guide: 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid vs. Saturated Alternatives

Executive Summary

In the synthesis of anticholinergic active pharmaceutical ingredients (APIs) such as glycopyrrolate derivatives, controlling the saturation state of cyclopentyl-based intermediates is a critical quality attribute. 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (CAS: 859321-26-9) serves as both a specialized synthetic building block and a highly monitored impurity marker in pharmaceutical workflows[1]. This guide provides an in-depth, comparative analysis of the Certificate of Analysis (COA) specifications for this unsaturated compound against its primary industrial alternative, the saturated analog 2-cyclopentyl-2-hydroxyacetic acid (CAS: 6053-71-0)[2][3].

Mechanistic Context: The Impact of the Cyclopentenyl Double Bond

The structural divergence between the unsaturated and saturated analogs dictates their analytical behavior, reactivity, and chemical stability:

  • Chromatographic Resolution: The

    
    -electrons of the cyclopentenyl C=C double bond act as a weak chromophore, significantly enhancing UV absorbance at lower wavelengths (e.g., 210 nm) compared to the fully saturated ring. Additionally, the planar 
    
    
    
    hybridization restricts the conformational flexibility of the ring, altering the molecule's hydrodynamic volume and reducing its overall hydrophobicity. This allows for baseline separation in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Chemical Stability: The allylic position adjacent to the double bond is highly susceptible to auto-oxidation and electrophilic attack. Consequently, COA specifications for the unsaturated compound must include stringent limits for oxidative degradation products—a parameter that is substantially less critical for the saturated analog.

Comparative COA Specifications

To ensure pharmaceutical-grade quality, the COA for 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid must be rigorously evaluated against standard alternatives. The table below summarizes the quantitative acceptance criteria required for API synthesis.

Analytical Parameter2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (Target)2-cyclopentyl-2-hydroxyacetic acid (Alternative)Analytical Methodology
Appearance White to pale beige solidWhite crystalline powderVisual Inspection
Assay (Purity)

98.0%

99.0%
RP-HPLC (UV 210 nm)
Saturated Impurity

0.5%
N/ARP-HPLC (Relative RT)
Unsaturated Impurity N/A

0.1%
RP-HPLC (Relative RT)
Moisture Content

0.5%

0.5%
Karl Fischer Titration
Residual Solvents Methanol

3000 ppm
Methanol

3000 ppm
GC-FID
Heavy Metals

10 ppm

10 ppm
ICP-MS

Experimental Methodologies & Self-Validating Protocols

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling

Causality: An acidic mobile phase is mandatory for this analysis. The alpha-hydroxy carboxylic acid moiety (


) must be kept fully protonated to prevent peak tailing and unpredictable retention shifts. Trifluoroacetic acid (TFA) acts as an effective ion-pairing agent, ensuring sharp peak symmetry and maximizing the resolution between the saturated and unsaturated species.

Step-by-Step Workflow:

  • Column Selection: Utilize a C18 column (250 mm

    
     4.6 mm, 5 
    
    
    
    m particle size) to leverage hydrophobic interactions.
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in highly purified HPLC-grade water.

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Gradient Elution Program:

    • 0–5 min: 10% B (Isocratic hold to stabilize polar interactions).

    • 5–20 min: 10%

      
       60% B (Linear gradient to elute the compounds).
      
    • 20–25 min: 60% B (Column wash).

  • Detection & Flow: Set the UV detector to 210 nm and maintain a steady flow rate of 1.0 mL/min.

  • Self-Validating System Suitability Testing (SST): Inject a resolution standard containing equal parts of the target compound and the saturated analog. The protocol is only valid if the resolution factor (

    
    ) is 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    .
Protocol 2: Moisture Determination via Karl Fischer (KF) Titration

Causality: Alpha-hydroxy acids are inherently hygroscopic. Traditional Loss on Drying (LOD) methods are inappropriate because the applied heat can induce decarboxylation or volatilization of the low-molecular-weight acid. Volumetric KF titration provides absolute chemical specificity for water molecules.

Step-by-Step Workflow:

  • Accurately weigh 100 mg of the sample into a dry syringe.

  • Transfer the sample into a sealed KF titration vessel pre-conditioned with anhydrous methanol.

  • Titrate with a standardized KF reagent to the electrometric endpoint (detected via dual-platinum electrodes).

  • Calculate the moisture content:

    
     (where 
    
    
    
    = titrant volume,
    
    
    = titer factor,
    
    
    = sample weight).

Data Presentation: Quantitative Performance Comparison

The following table highlights the experimental validation data for the RP-HPLC method, proving its efficacy in distinguishing the target compound from its alternatives.

CompoundRetention Time (min)Resolution (

)
Limit of Detection (LOD)Limit of Quantitation (LOQ)
2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid 12.4N/A0.02%0.05%
2-cyclopentyl-2-hydroxyacetic acid 14.12.80.03%0.08%

Note: The unsaturated analog elutes earlier (12.4 min) due to the reduced hydrophobicity imparted by the planar double bond, allowing for robust baseline separation.

Analytical Workflow Visualization

The following diagram maps the self-validating architecture of the COA generation process.

COA_Workflow N1 API / Intermediate Batch 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid N2 HPLC Purity Analysis (C18 Column, UV 210nm) N1->N2 N3 GC Residual Solvents (FID Detection) N1->N3 N4 Karl Fischer Titration (Moisture Content) N1->N4 N5 System Suitability Testing Rs > 2.0 (vs Saturated Analog) N2->N5 Chromatographic Resolution N6 Final COA Generation (Pass/Fail according to ICH Q3A) N3->N6 N4->N6 N5->N6 Validation

Analytical workflow for COA specification of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid.

References

  • PubChem. "2-Cyclopentyl-2-hydroxyacetic acid | C7H12O3 | CID 22312692". National Center for Biotechnology Information. Available at:[Link]

  • International Council for Harmonisation (ICH). "Q3A(R2) Impurities in New Drug Substances". Available at:[Link]

Sources

Analytical Comparison Guide: UV Absorption Profiling of 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic Acid and Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the accurate detection and quantification of synthesis intermediates and degradation impurities are critical for ensuring drug safety and efficacy. 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acid (often encountered as an intermediate or impurity in the synthesis of anticholinergic APIs) presents a unique analytical challenge. Lacking an extended conjugated


-system, its detectability via standard Ultraviolet-Visible (UV-Vis) spectroscopy is inherently limited.

As a Senior Application Scientist, I have designed this guide to objectively compare the photophysical properties of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid against its structural analogs. By dissecting the causality behind its deep-UV absorption, this guide provides a self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol engineered to guarantee data integrity even near the optical limits of standard detectors.

Structural & Mechanistic Analysis: The Causality of Deep-UV Absorption

To optimize a detection method, we must first understand the quantum mechanical transitions dictated by the molecule's structure. 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acid (


) contains two distinct chromophores separated by an 

-hybridized alpha-carbon:
  • The Isolated Alkene (

    
    -Cyclopentenyl Ring):  Unconjugated cyclic alkenes, such as cyclopentene, undergo high-energy 
    
    
    
    transitions that fall deep within the vacuum UV region, typically peaking around 180–185 nm ().
  • The

    
    -Hydroxy Carboxylic Acid:  The carboxylate group exhibits a weak, symmetry-forbidden 
    
    
    
    transition. For standard saturated aliphatic acids, this absorption maximum (
    
    
    ) occurs near 200–205 nm ().

The Causality of the


 Shift: 
Because the 

double bond and the

carbonyl group are structurally isolated, there is no resonance conjugation to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Therefore, the molecule does not exhibit the significant bathochromic (red) shift seen in

-unsaturated acids. Instead, its observed UV spectrum in standard protic or polar aprotic solvents is an additive overlap of the alkene's tail-end absorption and the carboxylate's

band, resulting in an effective

of 210–215 nm
.

Photophysics Base α-Hydroxyacetic Acid Core (Weak n→π* ~205 nm) Unsat Target: 2-(Cyclopent-1-en-1-yl)- Isolated C=C + COOH λmax: 210-215 nm Base->Unsat Add Cyclopentenyl Sat Analog: 2-Cyclopentyl- COOH Only λmax: 200-205 nm Base->Sat Add Cyclopentyl Arom Analog: 2-Phenyl- (Mandelic) Conjugated Phenyl + COOH λmax: 254 nm Base->Arom Add Phenyl

Fig 1: Logical relationship between structural substituents and UV absorption maxima.

Comparative UV Performance Data

When developing an impurity profiling method, the target compound must be evaluated against likely co-eluting analogs. The table below compares the target against its saturated reduction product, an aromatic analog, and a representative API (Glycopyrrolate) which incorporates a phenyl ring ().

CompoundStructural FeaturesPrimary ChromophoresObserved

(nm)
HPLC Detectability Profile
2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acid Isolated alkene,

-hydroxy acid

,

210–215Moderate (Requires low-UV transparency)
2-Cyclopentyl-2-hydroxyacetic acid Fully saturated ring,

-hydroxy acid

200–205Poor (Relies purely on end-absorption)
Mandelic Acid (Reference)Aromatic ring,

-hydroxy acid
Phenyl,

254Excellent (Strong

transition)
Glycopyrrolate (API Reference)Phenyl ring, ester, quaternary aminePhenyl, Ester210, 222Excellent (Dual maxima for robust tracking)

Insight: The absence of the phenyl ring in the target compound drastically reduces its molar absorptivity (


) compared to Mandelic Acid or Glycopyrrolate. Consequently, analytical methods must operate in the deep-UV range (~210 nm), demanding stringent control over solvent purity to prevent baseline noise.

Self-Validating Experimental Protocol: HPLC-UV Determination

To ensure absolute trustworthiness, the following step-by-step HPLC-UV methodology is designed as a self-validating system . It utilizes the physical differences between the target compound and its saturated analog to continuously verify column performance and detector health.

Step 1: Mobile Phase Preparation (Causality-Driven)
  • Action: Prepare an aqueous buffer of 0.1% Phosphoric acid (

    
    ) in LC-MS grade water (pH ~2.1). Mix with LC-MS grade Acetonitrile in a 85:15 (v/v) ratio.
    
  • Causality: The target analytes are

    
    -hydroxy carboxylic acids with 
    
    
    
    values near 3.8. To prevent peak tailing and irreproducible retention times caused by partial ionization, the mobile phase must be buffered at least 1.5 pH units below the
    
    
    . Furthermore, phosphoric acid is chosen over trifluoroacetic acid (TFA) because TFA absorbs strongly below 220 nm, which would blind the detector to our target.
Step 2: Chromatographic Separation
  • Action: Utilize a high-purity C18 column (e.g., 150 mm × 4.6 mm, 3 µm) maintained at 30°C. Flow rate: 1.0 mL/min.

  • Causality: Separation on a C18 stationary phase is driven by hydrophobic interactions. The unsaturated 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid possesses

    
    -electrons that slightly increase its polarity compared to the fully saturated 2-cyclopentyl-2-hydroxyacetic acid. Consequently, the unsaturated target will predictably elute before the saturated analog.
    
Step 3: Deep-UV Detection
  • Action: Set the UV/Diode-Array Detector (DAD) to monitor at 210 nm , with a reference wavelength set to 360 nm (bandwidth 100 nm) to correct for baseline drift.

  • Causality: A detection wavelength of 210 nm is the optimal compromise. It captures the maximum available absorbance of the target's

    
     transition while avoiding the severe background noise of the acetonitrile cutoff (~190 nm).
    
Step 4: System Suitability Testing (The Self-Validation Mechanism)

Before analyzing unknown samples, the system must prove its capability to resolve and detect these weak chromophores.

  • Requirement: Inject a System Suitability Test (SST) mixture containing equal concentrations (e.g., 50 µg/mL) of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid and 2-cyclopentyl-2-hydroxyacetic acid.

  • Validation Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      between the two peaks. This validates the column's hydrophobic selectivity.
    • Signal-to-Noise (S/N): The S/N ratio for the saturated analog at 210 nm must be

      
      . Because the saturated analog has the weakest UV absorption, passing this metric guarantees that the UV detector's deuterium lamp has sufficient energy in the deep-UV range to perform quantitative analysis.
      

Workflow Prep Sample Prep pH 2.1 Buffer HPLC C18 HPLC Isocratic Elution Prep->HPLC UV UV Detection λ = 210 nm HPLC->UV SST SST Validation Rs ≥ 1.5, S/N ≥ 10 UV->SST

Fig 2: Self-validating HPLC-UV workflow ensuring reliable detection at low wavelengths.

References

  • Title: Vacuum Ultraviolet Absorption Spectra of Cyclic Compounds. I. Cyclohexane, Cyclohexene, Cyclopentane, Cyclopentene and Benzene Source: Journal of the American Chemical Society (1951) URL: [Link]

  • Title: Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler Source: BMC Chemistry (2023) URL: [Link]

  • Title: Applications of Ultraviolet-Visible Molecular Absorption Spectrometry (Chapter 14) Source: NanoQAM URL: [Link]

Safety Operating Guide

2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

As research and drug development laboratories increasingly utilize specialized alpha-hydroxy acids (AHAs) for complex organic syntheses, standardizing safety and disposal protocols becomes critical. 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid is a functionalized organic acid featuring both a reactive carboxylic acid/hydroxyl core and an electron-rich cyclopentene ring[1].

Improper disposal of this compound not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses significant laboratory safety risks, particularly if mixed with incompatible chemical waste streams[2][3]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the structural causality behind the compound's hazards.

PropertyValue
Chemical Name 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid
CAS Number 859321-26-9[1]
Molecular Formula C7H10O3[1]
Molecular Weight 142.15 g/mol [1]
Structural Features Alpha-hydroxy acid (AHA) core; Cyclopentene ring
Primary Hazards Corrosive to skin/eyes (organic acid); Reactive with strong oxidizers
EPA Waste Classification Characteristic Waste (Corrosivity/Ignitability depending on solvent)[4][5]

Mechanistic Hazard Insight: The primary hazard of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid stems from its dual functionality. The carboxylic acid proton is acidic, classifying it as a corrosive irritant[4]. More importantly, the cyclopentene ring contains an alkene moiety. If this compound is inadvertently disposed of in a waste container containing strong oxidizers (such as concentrated nitric acid, perchloric acid, or peroxides), the double bond is highly susceptible to exothermic oxidation, which can lead to rapid over-pressurization and catastrophic waste container failure[2][6].

Operational Safety & Segregation Logic

Before initiating any disposal workflow, researchers must adhere to strict segregation principles. The American Chemical Society (ACS) and EPA guidelines mandate that organic acids must never be mixed with mineral acids or oxidizers[2][6].

  • Halogenated vs. Non-Halogenated: This compound contains only Carbon, Hydrogen, and Oxygen. It must be strictly segregated into Non-Halogenated waste streams. Mixing it with halogenated waste exponentially increases institutional disposal costs due to the specialized high-temperature incineration required for halogens[6][7].

  • Container Compatibility: Never use metal containers for organic acids. Always use High-Density Polyethylene (HDPE) or compatible glass containers (e.g., Nalgene® jerricans)[7].

Step-by-Step Disposal Workflows

Depending on the state of the chemical at the end of your experiment, follow the specific protocol below.

Protocol A: Disposal of Solid Waste (Unused/Expired Powder)
  • Containment: Transfer the solid 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid into a clear, sealable HDPE or glass container[7].

  • Labeling: Affix a hazardous waste tag immediately. Label the contents explicitly as "Non-Halogenated Organic Acid Solid - 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from bases and oxidizers until institutional pickup[8].

Protocol B: Disposal of Aqueous Solutions (Buffers/Extracts)
  • pH Assessment: Test the pH of the aqueous waste using indicator paper.

  • Neutralization (In-Lab Treatment): If the solution is highly acidic (pH < 2), it exhibits the EPA characteristic of corrosivity (D002)[5]. Slowly neutralize the solution to a pH of 6–8 using a weak base such as Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    )[9]. Note: Perform this in a fume hood, as
    
    
    neutralization will release
    
    
    gas.
  • Collection: Once neutralized, transfer the liquid to a "Non-Halogenated Aqueous Waste" carboy.

  • Restriction: Do not pour neutralized organic waste down the drain unless explicitly permitted by your facility's Publicly Owned Treatment Works (POTW) permit, as organic compounds contribute to regulated Total Organic Carbon (TOC) effluent limits[7][9].

Protocol C: Disposal of Organic Solvent Waste
  • Segregation: If the compound is dissolved in organic solvents (e.g., methanol, ethyl acetate, hexane), ensure the solvent contains no halogens (like dichloromethane or chloroform)[3][7].

  • Transfer: Funnel the waste into a designated "Non-Halogenated Organic Solvent Waste" jerrican.

  • Capping: Keep the container tightly closed at all times unless actively adding waste to prevent the evaporation of volatile organic compounds (VOCs)[7][10].

Protocol D: Empty Container Management
  • Triple Rinsing: Empty chemical containers that held this compound must be triple-rinsed with a compatible solvent (e.g., methanol or water)[11].

  • Rinsate Disposal: Collect all rinsate and dispose of it as hazardous waste according to Protocol B or C[11].

  • Defacing: Deface the original manufacturer label, remove the cap, and dispose of the clean container in standard laboratory glass/plastic recycling[10][11].

Waste Segregation Decision Matrix

To ensure compliance and prevent incompatible mixing, follow this visual decision tree for the compound's waste streams.

WasteSegregation Start 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid Waste Stream Solid Solid Waste (Pure/Powder) Start->Solid Aqueous Aqueous Solution (Buffers/Water) Start->Aqueous Organic Organic Solution (Solvents) Start->Organic SolidCont HDPE Container Label: Non-Halogenated Solid Solid->SolidCont Neutralize Neutralize to pH 6-8 (Use NaHCO3 or NaOH) Aqueous->Neutralize OrgCont Solvent Waste Carboy Label: Non-Halogenated Organic Organic->OrgCont Incineration Licensed Hazardous Waste Incineration Facility SolidCont->Incineration AqCont Aqueous Waste Container Label: Non-Halogenated Aqueous Neutralize->AqCont AqCont->Incineration OrgCont->Incineration

Decision tree for the segregation and disposal of 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid.

References

  • [1] Molaid. cyclopent-1-enyl-hydroxy-acetic acid - CAS 859321-26-9. Available at:

  • [10] Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at:

  • [9] University of British Columbia. In-Laboratory Treatment of Chemical Waste. Available at:

  • [2] National Science Teaching Association (NSTA) / American Chemical Society. How to Properly Dispose Chemical Hazardous Waste. Available at:

  • [11] Hong Kong University of Science and Technology. Chemical Waste Disposal Guidelines. Available at:

  • [3] USW Online. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance (EPA). Available at:

  • [6] University of Tennessee. Hazardous Waste Guide. Available at:

  • [8] Northwestern University. Hazardous Waste Disposal Guide. Available at:

  • [7] University of Illinois. Chemical Waste Procedures. Available at:

  • [4] VLS Environmental Services. Hazardous vs. Non-Hazardous Waste. Available at:

  • [5] Temple University. Hazardous Chemical Waste Defined. Available at:

Sources

Personal protective equipment for handling 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid (CAS: 859321-26-9).

This compound is a critical pharmaceutical intermediate, structurally characterized as an


-hydroxy acid (AHA) featuring a reactive vinyl group. It is a key building block in the synthesis of anticholinergic agents like Glycopyrrolate . Its dual functionality—acidity and unsaturation—dictates specific handling requirements to prevent chemical burns, respiratory irritation, and oxidative degradation.

Part 1: Hazard Identification & Risk Assessment

Executive Summary:

  • Primary Hazard: Skin/Eye Irritant (Category 2/2A) and Respiratory Irritant (Category 3).[1]

  • Secondary Hazard: Acute Toxicity (Oral) - Harmful if swallowed.[1][2]

  • Physical State: Pale beige to white solid (Fine powder potential).

  • Reactivity: Sensitive to oxidation (alkene moiety); hygroscopic.

Mechanistic Risk Analysis
  • Chemical Burns (Acid Functionality): As an

    
    -hydroxy acid, this compound can penetrate the stratum corneum. Upon contact with moisture (sweat, mucous membranes), it lowers local pH, causing protein denaturation and irritation. While less corrosive than mineral acids, the delayed onset of irritation can lead to prolonged exposure if not washed immediately.
    
  • Respiratory Sensitization (Dust): The solid powder form poses a high inhalation risk. Fine particulates can deposit in the bronchial tree, leading to chemical pneumonitis or chronic sensitization.

  • Process Contamination: As a precursor to potent anticholinergics, strict containment is required not just for operator safety, but to prevent cross-contamination that could alter the pharmacological profile of downstream products.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, assigning specific PPE based on the task and permeation dynamics of organic acids.

Protective Layer Specification Scientific Rationale
Hand Protection (Primary) Nitrile Rubber (0.11 mm min) Nitrile offers excellent resistance to organic acids. Latex is not recommended due to poor chemical resistance against acidic permeation.
Hand Protection (Secondary) Double-Gloving Protocol Required during weighing/transfer. The outer glove protects against gross contamination; the inner glove remains clean to prevent skin contact during doffing.
Respiratory Protection N95 / P2 (Minimum) For open handling < 10 mg.
Respiratory Protection (High Risk) PAPR or Full-Face Respirator Required for spills or handling quantities > 10 g outside a fume hood.
Eye Protection Chemical Goggles Safety glasses are insufficient. Goggles seal the orbital area against airborne dust and accidental splashes.
Body Protection Tyvek® Lab Coat / Apron Cotton lab coats can absorb acids, keeping them against the skin. Tyvek provides a non-porous barrier.

Part 3: Operational Handling Protocol

Workflow Decision Logic

HandlingWorkflow cluster_ppe PPE Check Start Start: Task Definition Quant Quantity Check Start->Quant SmallScale < 1g (Analytical) Quant->SmallScale LargeScale > 1g (Preparative) Quant->LargeScale Hood Fume Hood Required (Sash @ 18 inches) SmallScale->Hood Standard Vent Iso Powder Containment Hood / Isolator LargeScale->Iso High Dust Risk Engineering Engineering Controls Action Proceed with PPE Hood->Action Iso->Action

Figure 1: Decision logic for engineering controls based on scale of operation.

Step-by-Step Handling Procedure

Step 1: Preparation & Weighing

  • Environment: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Static Control: Use an anti-static gun or ionizer bar. Organic powders are prone to static charge, which causes "flying powder" and increases inhalation risk.

  • Technique: Use a disposable anti-static weighing boat. Do not use metal spatulas if scratching is possible (potential spark); use PTFE-coated spatulas.

Step 2: Reaction Setup

  • Solvent Choice: The compound is soluble in Methanol and polar organic solvents. Dissolve the solid immediately upon transfer to reduce dust hazard.

  • Inert Atmosphere: Due to the cyclopentene (alkene) moiety, flush the reaction vessel with Nitrogen or Argon to prevent oxidative degradation during the setup.

Step 3: Decontamination

  • Immediate Clean: Wipe down the balance area with a 5% Sodium Bicarbonate solution followed by water. This neutralizes any acidic residue.

  • Glove Removal: Use the "beak" method to remove gloves without touching the outer surface. Discard immediately into hazardous waste.

Part 4: Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a respiratory mask.

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .

    • Observation: Wait for bubbling (CO2 release) to cease.

  • Collect: Sweep up the neutralized moist paste into a waste container. Do not dry sweep (generates dust).

Waste Disposal Pathway

DisposalPath Waste Chemical Waste (2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid) Classify Classification: Solid Organic Acid Waste->Classify Segregate Segregation: Do NOT mix with Oxidizers Classify->Segregate Label Labeling: 'Toxic' & 'Irritant' Segregate->Label Destruction High-Temp Incineration Label->Destruction

Figure 2: Safe disposal workflow ensuring regulatory compliance.

  • Aqueous Waste: If the compound is in an aqueous stream, adjust pH to 6–8 before disposal, provided local regulations allow.

  • Solid Waste: Must be incinerated at a licensed facility. The alkene group ensures it burns well, but complete combustion is necessary to prevent toxic byproducts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15949667, 2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。